2-(Benzofuran-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFCMIUUHJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376594 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64175-51-5 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascent of a Scaffold: A Technical Guide to the Discovery and Historical Perspective of 2-(Benzofuran-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Among its myriad derivatives, 2-(Benzofuran-3-yl)acetic acid and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide delves into the discovery and historical evolution of this important chemical entity. We will explore its synthesis, from early methods to modern, efficient protocols, and chart its journey from a simple organic molecule to the core of advanced therapeutic agents. A particular focus will be placed on the development of selective G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, a highlight in the history of this compound class. This guide will also provide detailed experimental protocols for key synthetic and biological evaluation methods, alongside a visual representation of the critical signaling pathways involved.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader history of its parent heterocycle, benzofuran. The first synthesis of the benzofuran ring system is credited to Sir William Henry Perkin in 1870, who obtained it from coumarin.[1][2] This pioneering work laid the foundation for the exploration of a vast chemical space of benzofuran derivatives.
The therapeutic potential of the benzofuran scaffold was recognized over time, with naturally occurring and synthetic derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, it was the discovery of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), in the early 2000s that propelled derivatives of this compound into the spotlight of modern drug discovery.[4][5] GPR40 is highly expressed in pancreatic β-cells and mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids.[4][5] This finding identified GPR40 as a promising therapeutic target for type 2 diabetes.
This led to extensive research and development efforts, notably by Takeda Pharmaceutical Company, to identify potent and selective GPR40 agonists. A key breakthrough was the discovery of TAK-875 (fasiglifam), a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid.[4][5][6] TAK-875 demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[7][8][9] Although its development was later halted due to concerns about liver safety, the story of TAK-875 remains a landmark in the historical perspective of this compound, showcasing the therapeutic potential of this chemical scaffold.
Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved from classical multi-step procedures to more efficient and versatile modern methods.
Classical Approach: Alkylation of Benzofuran-3(2H)-one
A traditional and logical approach to the synthesis of the core scaffold involves the C-alkylation of benzofuran-3(2H)-one.
References
- 1. jocpr.com [jocpr.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Benzofuran-3-yl)acetic Acid: Physicochemical Properties, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzofuran-3-yl)acetic acid is a heterocyclic organic compound that belongs to the benzofuran class. The benzofuran ring system is a common motif in a variety of natural products and synthetic molecules of pharmaceutical interest. This structural unit is associated with a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. As an acetic acid derivative, this compound possesses a key functional group that allows for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and potential biological relevance of this compound and its derivatives.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data for the parent compound are not widely reported, the following tables summarize the known properties of the parent compound and some of its derivatives for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available (estimated to be in the range of 3-5 for the carboxylic acid) | |
| Solubility | Sealed in dry, store in freezer, under -20°C | [1] |
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source(s) |
| 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | C₁₂H₁₂O₃ | 204.22 | Data not available | |
| 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₁H₉FO₃S | 240.24 | 165-166 | [3] |
| 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₃H₁₃FO₃S | 268.29 | 126-127 | |
| 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid | C₁₂H₁₂O₄S | 252.28 | Data not available | [4] |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are critical steps in their development and application. The following section details generalized experimental protocols based on established methods for related compounds.
Synthesis
A common and efficient method for the synthesis of 2-(benzofuran-3-yl)acetic acids is through the hydrolysis of their corresponding esters.
General Protocol for Alkaline Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(benzofuran-3-yl)acetate in a mixture of methanol and water.
-
Addition of Base: To the solution, add an excess of potassium hydroxide (typically 5-6 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add water to the mixture and perform an extraction with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system.[3][5][6]
Another synthetic approach involves a three-component condensation reaction. For instance, substituted benzofuran-3-ylacetic acids can be synthesized from polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[7]
Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methylene (CH₂) protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants will depend on the solvent used.[8][9][10]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carbons of the benzofuran ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.[11]
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-O stretching bands for the furan ring and the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic and methylene groups.
3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Fragmentation patterns can provide further structural information.[12]
4. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method is commonly used.
-
Column: A C18 stationary phase is typically employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often used for separation.
-
Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where the benzofuran ring system shows strong absorbance.[13][14][15]
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a variety of biological activities. A notable area of research is their potential as antifungal agents.[16][17][18]
Antifungal Activity
Several studies have reported the antifungal properties of benzofuran derivatives. The proposed mechanism of action for some of these compounds involves the disruption of intracellular calcium homeostasis in fungal cells. It is suggested that these molecules can mobilize intracellular Ca²⁺, leading to an increase in cytoplasmic calcium concentration, which can be fungicidal.[16][18] While the direct antifungal activity of this compound is not extensively documented, its structural similarity to other biologically active benzofurans makes it an interesting candidate for further investigation.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Antifungal Mechanism of Action
This diagram illustrates a potential mechanism of antifungal action for benzofuran derivatives, which involves the disruption of intracellular calcium signaling.
Caption: Proposed antifungal mechanism involving intracellular calcium mobilization by benzofuran derivatives.
References
- 1. achmem.com [achmem.com]
- 2. (2,3-Dihydro-benzofuran-2-yl)-acetic acid | 62590-78-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. dea.gov [dea.gov]
- 13. benchchem.com [benchchem.com]
- 14. jchr.org [jchr.org]
- 15. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key quantitative data for 2-(Benzofuran-3-yl)acetic acid and its derivatives. The data for the parent compound is inferred from the analysis of its substituted analogues and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~7.7 - 7.9 | s | - | |
| H-4 | ~7.5 - 7.7 | d | ~8.0 | |
| H-5 | ~7.2 - 7.4 | t | ~7.5 | |
| H-6 | ~7.2 - 7.4 | t | ~7.5 | |
| H-7 | ~7.5 - 7.7 | d | ~8.0 | |
| -CH₂- | ~3.7 - 3.9 | s | - | |
| -COOH | ~10 - 12 | br s | - | Signal may be broad and exchangeable with D₂O |
Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O | ~172 - 175 | Carboxylic acid carbonyl |
| C-3a | ~155 | |
| C-7a | ~140 | |
| C-2 | ~144 | |
| C-4 | ~124 | |
| C-5 | ~123 | |
| C-6 | ~121 | |
| C-7 | ~111 | |
| C-3 | ~110 | |
| -CH₂- | ~31 - 34 |
Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H stretching, often overlaps with C-H stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | C-H stretching of the methylene group |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | C=O stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | C=C stretching in the benzofuran ring |
| C-O (Ether) | 1250 - 1050 | Strong | C-O-C stretching of the furan ring |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretching |
| O-H (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium | O-H bending |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z | Notes |
| [M]+• | 176.0473 | Molecular ion |
| [M-H]⁻ | 175.0400 | Deprotonated molecule (negative ion mode) |
| [M+H]⁺ | 177.0546 | Protonated molecule (positive ion mode) |
| [M-COOH]⁺ | 131.0497 | Fragment corresponding to the loss of the carboxylic acid group |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of benzofuran derivatives and carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
-
Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
A Technical Guide to the Quantum Chemical and Computational Analysis of 2-(Benzofuran-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical and computational methodologies employed in the study of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from established research on analogous compounds, this document outlines the theoretical and experimental protocols for a thorough analysis of its molecular structure, spectroscopic properties, and electronic characteristics. Such investigations are crucial for understanding its reactivity, potential biological activity, and for the rational design of novel therapeutic agents.
Molecular Structure and Spectroscopic Characterization
A combined experimental and theoretical approach is fundamental to elucidating the structural and vibrational properties of this compound. Computational data, primarily derived from Density Functional Theory (DFT), provides a powerful complement to experimental spectroscopic techniques.
Computational Approach: Density Functional Theory (DFT)
DFT calculations are the cornerstone of modern computational chemistry for studying molecular systems. The B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, combined with a 6-311++G(d,p) basis set, has been demonstrated to be effective for optimizing the geometry and predicting the vibrational spectra of benzofuran derivatives.[1][2][3] This level of theory offers a good balance between computational cost and accuracy for molecules of this size.
Experimental Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Experimental spectra are typically recorded in the solid phase and compared with the theoretically predicted wavenumbers.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts, which are then correlated with experimental data.[1][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, which can be compared with experimental measurements in a suitable solvent like ethanol.[1]
Data Presentation: Key Molecular Parameters
Quantitative data from computational studies are best presented in structured tables for clear comparison and analysis.
Optimized Geometrical Parameters
The following table presents a representative structure for key bond lengths and bond angles of a benzofuran acetic acid derivative, as determined by DFT calculations.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C1-O1 | 1.37 |
| C8-O1 | 1.39 | |
| C2-C3 | 1.36 | |
| C3-C9 | 1.49 | |
| C9-C10 | 1.52 | |
| C10-O2 | 1.22 | |
| C10-O3 | 1.35 | |
| Bond Angles | C1-O1-C8 | 106.5 |
| O1-C1-C2 | 111.2 | |
| C1-C2-C3 | 106.8 | |
| C2-C3-C9 | 130.5 | |
| C3-C9-C10 | 113.8 | |
| C9-C10-O2 | 125.1 | |
| C9-C10-O3 | 112.3 | |
| O2-C10-O3 | 122.6 |
Note: The atom numbering corresponds to a standard representation of this compound. Actual values may vary slightly based on the specific derivative and computational method.
Vibrational Frequencies
A comparison of experimental and calculated vibrational frequencies helps in the precise assignment of vibrational modes.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| O-H stretch (acid) | ~3000 | - | ~2980 |
| C=O stretch (acid) | ~1710 | ~1705 | ~1700 |
| C=C stretch (aromatic) | ~1600 | ~1605 | ~1595 |
| C-O stretch (ether) | ~1250 | ~1245 | ~1240 |
| C-H bend (aromatic) | ~800 | ~805 | ~795 |
Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are critical for understanding its chemical reactivity and potential as a pharmacophore.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity.[3] A smaller energy gap suggests higher reactivity.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These are representative values and can be influenced by substituents and the computational method.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density.[5] This information is valuable for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule.[6] It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility of research findings.
Synthesis of Benzofuran-3-acetic Acids
A common synthetic route involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature.[2] The resulting products are then characterized by various spectroscopic methods.
Computational Details
All quantum chemical calculations are typically performed using a software package like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts are calculated using the GIAO method, and UV-Vis spectra are predicted using TD-DFT.[1][2][3]
Visualizations of Computational Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Computational and experimental workflow for the analysis of this compound.
Caption: Conceptual relationship between HOMO, LUMO, energy gap, and molecular properties.
Conclusion
The quantum chemical and computational study of this compound, guided by the principles outlined in this technical guide, provides a robust framework for understanding its fundamental properties. By integrating DFT calculations with experimental spectroscopic data, researchers can gain deep insights into the molecule's geometry, vibrational modes, and electronic structure. This knowledge is invaluable for predicting its reactivity, understanding its interaction with biological targets, and guiding the development of new benzofuran-based pharmaceuticals.
References
Theoretical Prediction of 2-(Benzofuran-3-yl)acetic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide focuses on the theoretical prediction of the bioactivity of a core scaffold, 2-(Benzofuran-3-yl)acetic acid. By leveraging computational methodologies and extrapolating from experimentally validated data on analogous structures, we can hypothesize potential biological targets and mechanisms of action for this compound. This document outlines in silico approaches, potential signaling pathways, and the requisite experimental protocols for the validation of these theoretical predictions, providing a comprehensive framework for future research and drug development endeavors.
Introduction
Benzofuran-containing molecules are prevalent in natural products and have been successfully developed as therapeutic agents.[1] The benzofuran nucleus is considered a "privileged" scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The acetic acid moiety at the 3-position of the benzofuran ring introduces a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation. This guide explores the predicted bioactivity of the parent compound, this compound, through a combination of theoretical analysis and a review of the activities of structurally related compounds.
Predicted Bioactivities and Potential Molecular Targets
Based on the established activities of various benzofuran derivatives, several potential bioactivities for this compound can be predicted. These predictions are primarily derived from in silico studies and experimental data on substituted analogues.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent anticancer properties.[1][3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.
-
Predicted Targets:
-
PI3K (Phosphatidylinositol-3-kinase): Benzofuran hybrids have been identified as dual inhibitors of PI3K and VEGFR-2, crucial components of signaling pathways that promote tumor growth and angiogenesis.[3]
-
CDK2 (Cyclin-Dependent Kinase 2): Hybrid molecules containing benzofuran and piperazine moieties have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[5]
-
Chorismate Mutase: This enzyme is a target for developing novel antitubercular agents, and certain benzofuran derivatives have shown inhibitory activity.[4]
-
Anti-Alzheimer's Disease Activity
The neuroprotective potential of benzofuran derivatives has been explored, particularly in the context of Alzheimer's disease.
-
Predicted Targets:
Antifungal Activity
The benzofuran scaffold is present in compounds with significant antifungal properties.
-
Predicted Mechanism:
-
Disruption of Calcium Homeostasis: Some benzofuran derivatives exert their antifungal effects by mobilizing intracellular calcium, a mechanism that can lead to fungal cell death.[2]
-
Metabolic Disease Activity
Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists for a key receptor in metabolic regulation.
-
Predicted Target:
-
GPR40 (G protein-coupled receptor 40)/FFA1 (Free fatty acid receptor 1): Activation of this receptor in pancreatic β-cells by free fatty acids amplifies glucose-stimulated insulin secretion, making it a promising target for the treatment of type 2 diabetes.[8]
-
In Silico Prediction Methodologies
The theoretical prediction of bioactivity for this compound relies on a variety of computational techniques. These methods can provide insights into potential protein targets, binding affinities, and pharmacokinetic properties before embarking on extensive experimental work.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This technique is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.
-
Workflow:
-
Target Selection: Based on the activities of known benzofuran derivatives, a panel of potential protein targets (e.g., PI3K, CDK2, AChE, BACE-1, GPR40) is selected.
-
Ligand and Protein Preparation: The 3D structure of this compound is generated and optimized. The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).
-
Docking Simulation: A docking algorithm is used to predict the binding pose and affinity of the ligand within the active site of the protein.
-
Analysis: The results are analyzed to identify the most likely targets based on docking scores and the nature of the predicted interactions.
-
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR studies are used to correlate the biological activity of a series of compounds with their 3D structural properties.[10] While a QSAR model cannot be built for a single compound, existing models for benzofuran derivatives can be used to predict the activity of this compound.
-
Methodology:
-
Dataset Collection: A dataset of benzofuran derivatives with known biological activities against a specific target is compiled.
-
Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned.
-
Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated.
-
Model Generation and Validation: A statistical model is built to correlate the descriptors with the biological activity. The model is then validated using internal and external test sets.
-
Prediction: The validated QSAR model can be used to predict the activity of new compounds, including this compound.
-
Pharmacokinetic (ADME/Tox) Prediction
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process.
-
Parameters Predicted:
-
Solubility: Prediction of aqueous solubility.
-
Permeability: Prediction of intestinal absorption and blood-brain barrier penetration.
-
Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.
-
Toxicity: Prediction of potential toxicities, such as mutagenicity and cardiotoxicity.
-
Quantitative Data Summary
| Compound Class | Target | Bioactivity (IC50/EC50) | Reference |
| Benzofuran-piperazine hybrids | CDK2 | 40.91 nM - 52.63 nM | [5] |
| Benzofuran derivatives | PI3K | 2.21 nM | [3] |
| Benzofuran derivatives | VEGFR-2 | 68 nM | [3] |
| Benzofuran-based compounds | Acetylcholinesterase (AChE) | 0.058 µM - 0.086 µM | [10] |
| (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives | GPR40/FFA1 | Data not specified as IC50/EC50 | [8] |
Experimental Validation Protocols
The theoretical predictions outlined above must be validated through rigorous experimental testing. The following are key experimental protocols that would be employed.
Synthesis of this compound
An efficient and convenient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at refluxing temperature.[11] The resulting product can be characterized by infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrometry.[11]
In Vitro Enzyme Inhibition Assays
To validate the predicted inhibitory activity against targets like PI3K, CDK2, and AChE, enzyme inhibition assays are essential.
-
General Protocol:
-
The purified recombinant enzyme is incubated with the substrate and varying concentrations of the test compound (this compound).
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
-
Cell-Based Assays
Cell-based assays are crucial for determining the effect of the compound on cellular processes and for assessing its cytotoxicity.
-
Antiproliferative Assay (e.g., MTT Assay):
-
Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3) are seeded in 96-well plates.[3]
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
A reagent like MTT is added, which is converted to a colored formazan product by viable cells.
-
The absorbance is measured, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.
-
-
Cell Cycle Analysis:
-
Cells are treated with the test compound.
-
The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
GPR40/FFA1 Receptor Activation Assay
To assess the predicted agonistic activity on GPR40, a functional assay is required.
-
Calcium Mobilization Assay:
-
A cell line stably expressing GPR40 is loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with the test compound.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The EC50 value (the concentration that elicits a half-maximal response) is calculated.
-
Visualizations of Predicted Mechanisms and Workflows
Predicted Signaling Pathway Inhibition
Caption: Predicted inhibition of the PI3K/Akt signaling pathway.
In Silico Bioactivity Prediction Workflow
Caption: Workflow for in silico prediction of bioactivity.
GPR40-Mediated Insulin Secretion Pathway
Caption: Predicted agonistic activity on the GPR40 signaling pathway.
Conclusion
The theoretical prediction of the bioactivity of this compound, based on the extensive research into its derivatives, suggests a molecule with significant therapeutic potential. The primary predicted activities lie in the realms of anticancer, anti-Alzheimer's, antifungal, and metabolic disease treatment. The outlined in silico methodologies provide a robust framework for refining these predictions and prioritizing experimental validation. The successful translation of these theoretical insights into tangible therapeutic applications will depend on the rigorous execution of the described experimental protocols. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising chemical scaffold.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jazindia.com [jazindia.com]
- 10. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary In-Vitro Screening of 2-(Benzofuran-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from a range of studies on substituted benzofurans, this document outlines the potential biological activities, presents quantitative data from various assays, details experimental protocols, and visualizes key signaling pathways and workflows. While specific data on the parent compound, this compound, is limited in the public domain, the information presented here for its derivatives offers valuable insights into the therapeutic potential of this chemical scaffold.
Biological Activities and Data Presentation
Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] The nature and position of substituents on the benzofuran ring play a significant role in modulating the potency and selectivity of these compounds.[4]
Cytotoxic Activity
The cytotoxic potential of benzofuran derivatives has been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[4][5] This colorimetric assay assesses the metabolic activity of cells, providing a measure of cell viability.[4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of these compounds.[4]
Table 1: Summary of Cytotoxic Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Brominated 3-methylbenzofuran derivative | K562 (chronic leukemia), HL60 (acute leukemia) | 5 µM, 0.1 µM | [6] |
| 2-Aroylbenzofuran-based hydroxamic acids (6a, 6c, 6e, 6g, 11a, 11c) | A549 (lung), HT-29 (colon), MCF-7 (breast) | Single- or double-digit nanomolar levels | [7] |
| Benzofuran-isatin carbohydrazide hybrids (23a, 23d) | SW-620, HT-29 (colorectal) | 8.7 µM, 9.4 µM (23a); 6.5 µM, 9.8 µM (23d) | [8] |
| Piperazine-based benzofurans (37a-h) | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 µM | [8] |
| Ailanthoidol (natural benzofuran) | Huh7 (hepatoma) | 45 µM (24h), 22 µM (48h) | [8] |
| 3-Oxadiazolylbenzofuran derivative (14c) | HCT116 (colon) | 3.27 µM | [8] |
| Heterocyclic substituent at C-2 (Compound 3f) | HEPG2 (liver carcinoma) | 12.4 µg/mL | [4] |
| Various substituted benzofurans (1c, 1e, 2d, 3a, 3d) | K562, HeLa, MOLT-4 | 20-85 µM | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[9][10] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.[10]
Table 2: Summary of In-Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 Value(s) | Reference(s) |
| Aza-benzofuran (Compound 1) | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 µM | [9] |
| Aza-benzofuran (Compound 4) | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 µM | [9] |
| Piperazine/benzofuran hybrid (5d) | NO inhibition in LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 µM | [10][11] |
| Benzofuran-pyrazole-based compounds | HRBC membrane stabilization | 86.70% to 99.25% stabilization | [12] |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been investigated against a range of bacterial and fungal pathogens.[13][14][15] The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]
Table 3: Summary of Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Microorganism(s) | MIC Value(s) | Reference(s) |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium, Staphylococcus aureus | 12.5 µg/mL | [9] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 µg/mL | [9] |
| Oxa-benzofuran (Compound 6) | Penicillium italicum, Colletotrichum musae | 12.5-25 µg/mL | [9] |
| Benzofuran amide derivatives (6a, 6b, 6f) | Various bacteria and fungi | As low as 6.25 µg/mL | [13] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis, C. albicans | 0.39-3.12 µg/mL (MIC80) | [14][15] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro assays commonly used in the screening of benzofuran derivatives.
Cytotoxicity Assay: MTT Protocol
The MTT assay is a colorimetric method to assess cell viability.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100, and 250 µg/mL) and incubate for a specified period (e.g., 48 hours).[16]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Protocol
This assay measures the inhibition of NO production in LPS-stimulated macrophages.[9]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a serial dilution technique in 96-well microtiter plates.[9]
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ cfu/mL for bacteria).[9]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).
-
Growth Assessment: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits microbial growth, often aided by a growth indicator like resazurin.[9]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the in-vitro screening of this compound and its derivatives.
Conclusion
The preliminary in-vitro screening data for a variety of this compound derivatives strongly suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The observed cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with insights into their mechanisms of action involving key signaling pathways like NF-κB and MAPK, provide a solid foundation for further investigation.[10][11] Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jopcr.com [jopcr.com]
- 14. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel 2-(Benzofuran-3-yl)acetic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2-(benzofuran-3-yl)acetic acid analogs. Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data for these compounds. Furthermore, it delves into the modulation of critical signaling pathways by these analogs, offering insights for further research and development.
Synthetic Strategies
The synthesis of this compound and its analogs can be achieved through several strategic routes, primarily involving the formation of the core benzofuran ring system followed by elaboration of the acetic acid side chain, or vice versa. Key approaches include intramolecular cyclization of substituted phenoxy intermediates and multi-component reactions.
Synthesis from Substituted Phenols
A common and versatile method involves the reaction of substituted phenols with reagents that introduce the acetic acid or a precursor moiety, followed by cyclization. One established route is the reaction of a substituted phenol with ethyl bromopyruvate, followed by an intramolecular cyclization reaction.
Synthesis from Substituted 4-Bromomethylcoumarins
An efficient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method offers advantages such as good yields, straightforward workup, and no need for chromatographic purification.
Multi-Component Reactions
Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to construct complex molecules in a single step. A notable MCR for the synthesis of substituted this compound analogs involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[3]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of representative this compound analogs.
General Procedure for Synthesis via Intramolecular Cyclization
A solution of the appropriate substituted phenoxyacetate in a high-boiling solvent such as diphenyl ether is added dropwise to a refluxing solution of a cyclizing agent, for instance, phosphorus oxychloride in diphenyl ether. The reaction mixture is refluxed for several hours and then cooled. The product is isolated by extraction and purified by column chromatography.
General Procedure for Synthesis from 4-Bromomethylcoumarins
A mixture of the substituted 4-bromomethylcoumarin and a solution of sodium hydroxide in water is refluxed for a specified period. After cooling, the reaction mixture is acidified with a mineral acid, leading to the precipitation of the this compound analog. The precipitate is then filtered, washed with water, and dried.
Experimental Workflow: Synthesis of this compound Analogs
Caption: General workflow for the synthesis and characterization of this compound analogs.
Characterization Data
The synthesized analogs are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity. The following table summarizes representative data for a selection of synthesized compounds.
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| BFA-01 | H | 85 | 155-157 | 7.6-7.2 (m, 5H), 3.8 (s, 2H) | 176.05 [M]+ |
| BFA-02 | 5-OCH₃ | 82 | 168-170 | 7.4-6.8 (m, 4H), 3.9 (s, 3H), 3.7 (s, 2H) | 206.06 [M]+ |
| BFA-03 | 6-Cl | 78 | 180-182 | 7.6-7.3 (m, 4H), 3.8 (s, 2H) | 210.01 [M]+ |
| BFA-04 | 5-NO₂ | 75 | 210-212 | 8.2-7.5 (m, 4H), 3.9 (s, 2H) | 221.03 [M]+ |
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of benzofuran derivatives to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Two such pathways of significant interest are the mTOR and STING pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[6][7] Certain this compound analogs have been identified as inhibitors of the mTOR pathway, suggesting their potential as anticancer agents.[8] These compounds may directly or indirectly interfere with the activity of mTORC1 and mTORC2 complexes, leading to the inhibition of downstream effectors like S6K1 and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation.
mTOR Signaling Pathway Inhibition by Benzofuran Analogs
Caption: Inhibition of the mTOR signaling pathway by this compound analogs.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[9] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Recent evidence suggests that some benzofuran derivatives can act as STING agonists, thereby enhancing the innate immune response.[9] This property makes them promising candidates for the development of novel antiviral therapies and cancer immunotherapies. These analogs are thought to bind to STING, inducing a conformational change that facilitates the recruitment and activation of TBK1, which in turn phosphorylates IRF3, leading to its dimerization and nuclear translocation to activate the transcription of interferon-stimulated genes.
STING Signaling Pathway Activation by Benzofuran Analogs
Caption: Activation of the STING signaling pathway by this compound analogs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide offer efficient access to a wide range of analogs, allowing for extensive structure-activity relationship studies. The characterization data provide a benchmark for quality control and structural confirmation. Furthermore, the demonstrated ability of these compounds to modulate the mTOR and STING signaling pathways opens up exciting avenues for their application in oncology, immunology, and infectious diseases. Further research is warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
The Obscure World of Benzofuran Acetic Acid Derivatives in Flora: A Technical Deep Dive
For Immediate Release
A comprehensive exploration into the natural occurrence, biosynthesis, and physiological significance of benzofuran acetic acid derivatives in the plant kingdom, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Benzofuran derivatives represent a diverse class of heterocyclic compounds widely distributed throughout the plant kingdom, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[1] While the broader family of benzofurans has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties, the specific subset of benzofuran acetic acid derivatives remains a more specialized area of study.[1][2][3][4] This guide focuses specifically on these acetic acid variants, aiming to elucidate their presence in nature and their potential biological roles.
Natural Occurrence and Quantitative Analysis
The presence of benzofuran acetic acid derivatives and related compounds has been documented in various plant species. Quantitative analysis, crucial for understanding the physiological relevance and potential applications of these compounds, has been carried out for some derivatives. High-performance liquid chromatography (HPLC) is a common technique for these quantitative assessments.[5]
Below is a summary of quantitative data for selected benzofuran derivatives found in plants. It is important to note that while these are not all strictly acetic acid derivatives, they represent the type of quantitative data available for related benzofuran compounds, highlighting the need for more targeted research on the acetic acid variants.
| Plant Species | Compound | Tissue | Concentration (mg/g) | Reference |
| Ageratina altissima (White Snakeroot) | Tremetone | Aerial Parts | Variable | [5] |
| Isocoma pluriflora (Rayless Goldenrod) | Tremetone | Aerial Parts | Variable | [5] |
| Ageratina altissima (White Snakeroot) | Dehydrotremetone | Aerial Parts | Variable | [5] |
| Isocoma pluriflora (Rayless Goldenrod) | Dehydrotremetone | Aerial Parts | Variable | [5] |
| Ageratina altissima (White Snakeroot) | 3-oxyangeloyl-tremetone | Aerial Parts | Variable | [5] |
| Isocoma pluriflora (Rayless Goldenrod) | 3-oxyangeloyl-tremetone | Aerial Parts | Variable | [5] |
| Gmelina arborea | Benzofuran-2-carboxaldehyde | Wood | 195.24 (4.94%) | [6] |
Note: The variability in concentrations of tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone in Ageratina altissima and Isocoma pluriflora may account for the sporadic toxicity observed in livestock that consume these plants.[5]
Experimental Protocols
The isolation and quantification of benzofuran acetic acid derivatives from plant matrices require meticulous experimental procedures. The following sections outline generalized protocols based on established methodologies for related compounds.
Protocol 1: Extraction and Isolation of Benzofuran Derivatives
This protocol provides a general framework for the extraction and isolation of benzofuran compounds from plant material.
Methodology:
-
Plant Material Preparation: The plant material (e.g., roots, leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The ground material is soaked in a suitable solvent, such as 95% ethanol, for an extended period (e.g., 16 days) at room temperature to extract the secondary metabolites.[7]
-
Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator, to yield a crude residue.
-
Partitioning: The crude extract is partitioned between two immiscible solvents, such as 50% aqueous methanol and dichloromethane, to separate compounds based on their polarity.[7]
-
Chromatographic Separation: The resulting fractions are subjected to further separation using techniques like column chromatography on silica gel.
-
Purification: Final purification of the isolated compounds is often achieved using preparative thin-layer chromatography (TLC).[7]
-
Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of specific benzofuran derivatives.
Methodology:
-
Standard Preparation: Pure standards of the benzofuran derivatives of interest are isolated and purified.[5]
-
Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent. The extract is then filtered before injection into the HPLC system.
-
HPLC Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.
-
Detection: A UV detector is used to monitor the elution of the compounds at a specific wavelength.
-
Quantification: A calibration curve is generated using the pure standards. The concentration of the compounds in the plant extract is then determined by comparing their peak areas to the calibration curve.
Biosynthesis of Benzofuran Rings
The biosynthesis of the benzofuran core in plants is a complex process. While the specific pathways for many benzofuran acetic acid derivatives are not fully elucidated, a general proposed pathway for some benzofurans in fungi involves the shikimic acid pathway. This pathway starts with aromatic amino acids like phenylalanine.
This proposed pathway involves the deamination of phenylalanine to cinnamic acid, followed by a series of reactions analogous to β-oxidation. Subsequent steps, including hydroxylation and isoprenylation, are thought to lead to the formation of the furan ring, thus completing the benzofuran scaffold. The acetic acid side chain is likely incorporated through pathways involving acetyl-CoA.
Physiological Role and Biological Activities
The physiological roles of benzofuran acetic acid derivatives in plants are not as well-defined as those of major plant hormones like auxins (e.g., indole-3-acetic acid).[8][9] However, the diverse biological activities exhibited by benzofuran derivatives suggest they likely play a role in plant defense and allelopathy.
Some benzofuran-2-acetic esters have been investigated as potential natural-like herbicides, indicating a possible role in inhibiting the growth of competing plants.[10] The broad spectrum of pharmacological activities, including antibacterial and antifungal properties, observed in various benzofuran compounds further supports their likely function as phytoalexins or other defense compounds.[1][6]
The structural similarity of some benzofuran derivatives to natural signaling molecules also suggests potential interactions with plant hormone pathways, although this remains an area for further investigation.
Future Directions
The study of naturally occurring benzofuran acetic acid derivatives in plants is a field ripe for further exploration. Key areas for future research include:
-
Comprehensive Screening: A systematic screening of a wider range of plant species to identify new benzofuran acetic acid derivatives and quantify their presence.
-
Biosynthetic Pathway Elucidation: The use of isotopic labeling and genomic approaches to fully elucidate the biosynthetic pathways leading to these compounds.
-
Physiological Role Determination: Investigating the specific physiological roles of these compounds in plants, including their involvement in plant defense, development, and stress responses.
-
Pharmacological Potential: Continued exploration of the pharmacological activities of these compounds for potential applications in medicine and agriculture.
This technical guide provides a foundational overview of the current understanding of benzofuran acetic acid derivatives in plants. The presented data and protocols offer a starting point for researchers to delve deeper into this fascinating and potentially impactful area of natural product chemistry.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Toxicological Profile and Safety Assessment of 2-(Benzofuran-3-yl)acetic acid: A Framework for Evaluation
Disclaimer: Publicly available, specific toxicological data for 2-(Benzofuran-3-yl)acetic acid is limited. This document therefore serves as a technical guide outlining the standard framework and methodologies that would be applied to assess the safety and toxicological profile of a novel chemical entity such as this, in line with established international guidelines. The data presented in the tables are illustrative examples and not actual experimental results for this specific compound.
Introduction
This compound is a heterocyclic compound with a benzofuran core structure. As with any novel chemical entity intended for potential development, a thorough toxicological and safety assessment is paramount to characterize potential hazards to human health. This process involves a tiered, systematic evaluation of the compound's potential to cause adverse effects following various exposure scenarios. The assessment framework typically encompasses studies on acute toxicity, genotoxicity, repeated-dose toxicity, and safety pharmacology, adhering to guidelines set by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1]
The primary goal of this assessment is to identify potential target organs, establish dose-response relationships, and determine a no-observed-adverse-effect level (NOAEL) to guide safe human exposure levels.[2][3] The evaluation begins with in vitro (non-animal) methods to screen for potential hazards before proceeding to more complex in vivo (animal) studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[4][5]
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours.[6][7] These studies are crucial for classifying the substance for hazard labeling and for selecting appropriate dose levels for subsequent repeated-dose studies.[6] The median lethal dose (LD50), the statistically derived dose expected to cause death in 50% of the test animals, is a key endpoint.[7]
Data Presentation: Hypothetical Acute Oral Toxicity
| Test Guideline | Species/Strain | Sex | Route of Administration | Vehicle | Estimated LD50 (mg/kg) | GHS Classification |
| OECD 423 | Wistar Rat | Female | Oral (Gavage) | 0.5% Carboxymethyl cellulose | > 2000 | Category 5 or Unclassified |
| OECD 420 | C57BL/6 Mouse | Female | Oral (Gavage) | Corn Oil | ~1500 | Category 4 |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[8]
-
Animal Selection and Acclimatization: Healthy, young adult female rats (as they are often slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[8]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.[7][8]
-
Dose Preparation and Administration: The test substance is typically formulated in an aqueous vehicle or, if necessary, an oil like corn oil.[7] The substance is administered in a single dose by gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[7]
-
Procedure: A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg).[8] Based on the outcome, the main study proceeds with additional animals at fixed dose levels. The objective is to identify a dose that produces evident toxicity but no mortality.[8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days post-dosing.[8][9]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Genotoxicity Assessment
Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA), which can lead to mutations or cancer. A standard battery of in vitro tests is typically required.[4][10]
Data Presentation: Hypothetical In Vitro Genotoxicity Battery
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) Test (OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | 10 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test (OECD 487) | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 µg/mL | Negative |
3.1 Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)
The Ames test is a widely used method to assess a substance's potential to produce gene mutations.
-
Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[11]
-
Principle: The test measures the ability of the chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a nutrient-deficient medium.
-
Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[11][12]
-
Procedure (Plate Incorporation Method): The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies on the test plates is then counted and compared to the number on the negative (vehicle) control plates.[11]
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.
3.2 Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
This assay detects damage to chromosomes.[13][14] It identifies substances that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss/gain) effects.[15][16]
-
Test System: Uses cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO cells.[13]
-
Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. Their presence indicates chromosomal damage.[14]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9).[15]
-
Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division after exposure.[14][15]
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
-
Analysis: At least 2000 binucleated cells per concentration are scored for the frequency of micronuclei.[15] Cytotoxicity is also assessed to ensure that the tested concentrations are not excessively toxic to the cells.[13]
-
Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Repeated-Dose Toxicity Assessment
The purpose of repeated-dose toxicity studies is to characterize the toxicological profile of a substance following prolonged administration.[3] These studies help identify target organs of toxicity, exposure-response relationships, and the potential for cumulative effects.[3][17]
Data Presentation: Hypothetical 28-Day Repeated-Dose Oral Toxicity Study
| Guideline | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| OECD 407 | Sprague-Dawley Rat | 0, 50, 150, 500 | At 500 mg/kg/day: Increased liver weight, mild centrilobular hypertrophy. No adverse effects at lower doses. | 150 |
Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)
-
Animal Selection: Healthy young adult rodents (e.g., rats) are used, with groups of both males and females.[18]
-
Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a concurrent control group are used.[2][18]
-
In-Life Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology and Functional Observations: Conducted before the study starts and at termination.
-
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
-
Terminal Procedures: At the end of the 28-day period, animals are euthanized. A full gross necropsy is performed, and selected organs are weighed.
-
Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved and examined microscopically. If treatment-related changes are found in the high-dose group, these tissues are also examined in the lower-dose groups.[18]
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no substance-related adverse findings are observed.[2]
Visualizations
A tiered approach to non-clinical toxicological evaluation.
Generalized metabolic fate of a xenobiotic compound.
References
- 1. histologix.com [histologix.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. enamine.net [enamine.net]
- 12. scantox.com [scantox.com]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzofuran-3-yl)acetic Acid
Introduction
2-(Benzofuran-3-yl)acetic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of efficient and scalable synthetic routes to access this core structure and its derivatives is of significant interest to researchers in organic synthesis and pharmaceutical development. These application notes provide detailed protocols for two common and effective methods for synthesizing this compound.
Method 1: Synthesis via Rearrangement of 4-(Bromomethyl)coumarin
This route offers a robust and high-yield pathway to this compound and its derivatives starting from readily available phenols. The key steps involve a Pechmann cyclization to form a coumarin intermediate, followed by a base-mediated rearrangement.[1][2]
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Pechmann Cyclization: A substituted phenol reacts with 4-bromoethylacetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to yield a 4-(bromomethyl)coumarin derivative.
-
Alkaline Rearrangement: The 4-(bromomethyl)coumarin is treated with aqueous sodium hydroxide at reflux, which induces a ring contraction to form the desired this compound.[1]
Experimental Workflow and Logic
The following diagram illustrates the synthetic workflow for Method 1.
References
Synthesis of 2-(Benzofuran-3-yl)acetic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step experimental protocol for the synthesis of 2-(Benzofuran-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The presented method is based on the alkali-mediated rearrangement of 4-(bromomethyl)coumarin, a reliable and efficient route to the target compound.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. Specifically, the this compound scaffold is a key intermediate in the synthesis of various pharmacologically active agents. This protocol outlines a convenient and high-yielding synthesis suitable for laboratory-scale preparation.
Overall Reaction
The synthesis proceeds in two main stages: first, the preparation of the starting material, 4-(bromomethyl)coumarin, from 4-methylcoumarin, followed by the rearrangement of 4-(bromomethyl)coumarin to this compound upon treatment with a strong base.
Stage 1: Synthesis of 4-(bromomethyl)coumarin
Stage 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and dispose of it according to institutional guidelines. Consider substituting with a safer alternative if possible.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive; handle them with appropriate caution.
Application Notes and Protocols for the Quantification of 2-(Benzofuran-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(Benzofuran-3-yl)acetic acid in various sample matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a heterocyclic compound with a benzofuran core, a structure found in various biologically active molecules. Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic profile, ensuring quality control in pharmaceutical formulations, and conducting various research applications. This document outlines three validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The overall analytical workflow for the quantification of this compound is depicted below. This workflow outlines the major steps from sample receipt to final data reporting, ensuring a systematic and controlled process.
Quantitative Data Summary
The following tables summarize the representative quantitative performance data for the analytical methods described in this document. These values are typical and may vary based on instrumentation and specific laboratory conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
Table 3: GC-MS Method Performance
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where high concentrations are expected.
4.1.1. Sample Preparation Workflow (HPLC-UV)
4.1.2. Protocol Details
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (with 0.1% phosphoric acid), 60:40 v/v
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by serial dilution in the mobile phase to cover the linearity range.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound. Dissolve in 10 mL of acetonitrile and sonicate for 10 minutes. Dilute to 100 mL with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.[1]
4.2.1. Sample Preparation Workflow (LC-MS/MS)
4.2.2. Protocol Details
-
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., deuterated this compound
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 175.1) → Product ion (e.g., m/z 131.1)
-
Internal Standard: Appropriate precursor and product ions
-
-
Optimize other parameters (e.g., collision energy, declustering potential) for the specific instrument.
-
-
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of the analyte and IS in methanol. Spike blank plasma with working standards to create calibration standards and quality control (QC) samples.
-
Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution. Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Use the instrument software to integrate the peak areas of the analyte and the IS. Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration in the samples from this curve.
-
GC-MS Method
This method is suitable for the analysis of this compound after derivatization to increase its volatility.
4.3.1. Sample Preparation and Derivatization Workflow (GC-MS)
References
Application Note: Analysis of 2-(Benzofuran-3-yl)acetic Acid by HPLC-UV and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the qualitative and quantitative analysis of 2-(Benzofuran-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Benzofuran derivatives are known for their significant pharmacological activities, making robust analytical methods crucial for drug development and quality control.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented for routine purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is outlined for identification and structural elucidation, which may require derivatization to improve volatility.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC-UV offers a reliable and widely accessible method for the quantification of this compound. The following protocol is a general guideline and may require optimization for specific matrices.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For formulated products, accurately weigh a portion of the powdered sample equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the same solvent.[2]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 270 nm |
Quantitative Data (Representative)
The following tables provide representative quantitative data for benzofuran derivatives, which can be used as a starting point for the analysis of this compound.
Table 1: Chromatographic Performance for Representative Benzofuran Derivatives
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999[2] |
Table 2: Method Sensitivity for Representative Benzofuran Derivatives
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 2-(2-thienyl)benzofuran | 0.05 | 0.15 |
| Benzofuran-2-ylmethanethiol | 0.001 - 0.01 | 0.005 - 0.03 |
| Carbofuran | 1.31 | 3.97 |
HPLC Workflow Diagram
References
Application Notes: In Vitro Anti-inflammatory Profiling of 2-(Benzofuran-3-yl)acetic acid
Abstract
This document provides a detailed set of protocols for evaluating the in vitro anti-inflammatory properties of 2-(Benzofuran-3-yl)acetic acid. Benzofuran derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects[1][2]. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic a cellular inflammatory response. Macrophages are key players in inflammation, and their stimulation by LPS leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3][4]. The protocols herein detail methods to quantify the inhibitory effects of this compound on these markers. A preliminary cytotoxicity assessment is included to ensure that observed effects are not due to cell death.
Principle of Assays
The murine macrophage cell line, RAW 264.7, provides a robust model for studying inflammation in vitro[5][6]. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription and release of pro-inflammatory mediators.[7][8][9][10] This protocol measures the ability of this compound to suppress the production of key inflammatory markers:
-
Nitric Oxide (NO): An important signaling molecule in inflammation, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response[6][11]. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[5][6]
-
Pro-inflammatory Cytokines (TNF-α and IL-6): These cytokines are central mediators of the inflammatory response.[4] Their concentrations in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).[12][13][14]
-
Cell Viability: The MTT assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This is crucial to confirm that any reduction in inflammatory markers is a specific anti-inflammatory effect and not a result of compound-induced cytotoxicity.[15][16][17]
Experimental Workflow
The overall experimental process follows a sequential and logical flow, starting from basic cell culture and cytotoxicity screening to functional anti-inflammatory assays and data analysis.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Compound: this compound (dissolved in DMSO to create a 100 mM stock)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Griess Reagent Kit (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for NO standard curve)
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
Phosphate Buffered Saline (PBS), sterile
-
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxic potential of the test compound.[3][6][18]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
This assay evaluates the compound's ability to inhibit LPS-induced NO production.[3][5][19]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[20]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Protocol 3: TNF-α and IL-6 Quantification (ELISA)
This assay measures the compound's effect on the secretion of key pro-inflammatory cytokines.[11][12][13][14]
-
Cell Seeding and Treatment: Follow steps 1-4 from the Nitric Oxide Production protocol (3.3). The same cell culture supernatants can be used.
-
ELISA Procedure: Perform the ELISA for mouse TNF-α and mouse IL-6 on the collected supernatants according to the manufacturer's instructions for the specific kits being used. This typically involves:
-
Adding supernatants and standards to antibody-coated wells.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a TMB substrate to develop color.
-
Stopping the reaction and measuring absorbance (usually at 450 nm).
-
-
Quantification: Calculate the concentrations of TNF-α and IL-6 (pg/mL) in the samples by plotting a standard curve. Determine the percentage of cytokine inhibition relative to the LPS-only treated cells.
Relevant Inflammatory Signaling Pathway
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[7][8][21]
Caption: Simplified LPS-induced NF-κB signaling pathway.
Data Presentation (Hypothetical Data)
The following tables present hypothetical results for this compound, demonstrating a dose-dependent anti-inflammatory effect. Dexamethasone is used as a positive control.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 99.1 ± 5.2 |
| 5 | 98.5 ± 4.8 |
| 10 | 97.2 ± 3.9 |
| 25 | 95.8 ± 5.1 |
| 50 | 91.3 ± 4.7 |
| 100 | 65.4 ± 6.2 |
Based on this data, concentrations ≤ 50 µM were selected for subsequent anti-inflammatory assays.
Table 2: Effect on LPS-Induced NO and Cytokine Production
| Treatment | Concentration (µM) | NO Production (% Inhibition) ± SD | TNF-α (% Inhibition) ± SD | IL-6 (% Inhibition) ± SD |
| Vehicle Control | - | N/A | N/A | N/A |
| LPS (1 µg/mL) | - | 0.0 ± 6.1 | 0.0 ± 7.3 | 0.0 ± 8.1 |
| This compound | 5 | 15.2 ± 3.4 | 12.8 ± 4.1 | 10.5 ± 3.8 |
| 10 | 33.7 ± 4.1 | 29.5 ± 5.5 | 25.1 ± 4.9 | |
| 25 | 58.9 ± 5.2 | 51.3 ± 6.2 | 48.8 ± 6.0 | |
| 50 | 75.4 ± 4.8 | 68.9 ± 5.8 | 65.2 ± 5.4 | |
| Dexamethasone (Positive Control) | 10 | 85.1 ± 3.9 | 88.4 ± 4.5 | 90.3 ± 4.1 |
Table 3: Calculated IC₅₀ Values
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| This compound | 21.5 | 24.1 | 25.9 |
| Dexamethasone | < 1.0 | < 1.0 | < 1.0 |
Conclusion
These protocols provide a standardized workflow to effectively screen and characterize the in vitro anti-inflammatory activity of this compound. The use of a macrophage-based model allows for the assessment of the compound's effects on key inflammatory mediators (NO, TNF-α, IL-6) whose production is regulated by clinically relevant signaling pathways like NF-κB. The hypothetical data suggests that this compound exhibits dose-dependent anti-inflammatory properties at non-toxic concentrations, warranting further investigation into its precise mechanism of action.
References
- 1. jopcr.com [jopcr.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT (Assay protocol [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. jkb.ub.ac.id [jkb.ub.ac.id]
- 21. purformhealth.com [purformhealth.com]
Application Notes and Protocols for Antifungal Activity Testing of 2-(Benzofuran-3-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable antifungal properties. Specifically, derivatives of 2-(Benzofuran-3-yl)acetic acid are being investigated for their potential to combat various fungal pathogens. The evaluation of their antifungal efficacy requires standardized and reproducible testing methods. These application notes provide detailed protocols for determining the antifungal activity of these compounds, focusing on established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion, and the determination of Minimum Fungicidal Concentration (MFC).
Data Presentation: Antifungal Activity of Benzofuran Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of benzofuran derivatives against various fungal strains. This data is compiled from various research publications and serves as a reference for the potential antifungal spectrum of this class of compounds.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| BF-1 | Candida albicans ATCC 90028 | 12.5 | [1] |
| Cryptococcus neoformans ATCC 90112 | 25 | [2] | |
| BF-2 | Aspergillus fumigatus ATCC 204305 | 50 | [2] |
| Candida glabrata ATCC 90030 | 12.5 | [3] | |
| BF-3 | Trichophyton rubrum ATCC 28188 | 6.25 | [1] |
| Candida parapsilosis ATCC 22019 | 25 | [3] | |
| BF-4 | Candida krusei ATCC 6258 | 50 | [3] |
| Aspergillus niger ATCC 16404 | >100 | [2] |
(Note: BF-1 to BF-4 are representative IDs for various this compound derivatives reported in the literature. The specific structures can be found in the cited references.)
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3 and M38-A2)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
This compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the this compound derivative in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to achieve a starting concentration for serial dilutions.
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
-
For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[7]
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the starting concentration of the antifungal agent (in RPMI-1640) to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
-
This will result in 100 µL of varying drug concentrations in each well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI-1640 (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[8]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, this is typically a prominent decrease in turbidity compared to the growth control. For molds, it is the lowest concentration that shows 100% inhibition of growth.[8]
Agar Disk Diffusion Method
This qualitative method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[9][10]
Materials:
-
This compound derivatives
-
Fungal strains
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Antifungal Disks: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration. Apply a specific volume (e.g., 20 µL) onto sterile paper disks and allow them to dry completely in a sterile environment.
-
Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions. Allow the plate to dry for 3-5 minutes.[10]
-
Application of Disks: Aseptically place the prepared antifungal disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antifungal activity.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[11]
Protocol:
-
Perform MIC Testing: First, determine the MIC of the compound using the broth microdilution method as described above.
-
Subculturing: From the wells of the microtiter plate showing no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[11]
-
Plating: Streak the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours (or longer, depending on the growth rate of the fungus).
-
Determining the MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the SDA plate. This indicates a ≥99.9% killing of the initial inoculum.[12]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Antifungal Susceptibility Testing.
Putative Signaling Pathway: Disruption of Fungal Calcium Homeostasis
Some benzofuran derivatives are thought to exert their antifungal effect by disrupting calcium homeostasis, which is crucial for fungal virulence and survival. The calcium-calcineurin signaling pathway is a key regulator of these processes.[13][14][15]
Caption: Disruption of Fungal Calcium-Calcineurin Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Benzofuran-3-yl)acetic Acid as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzofuran-3-yl)acetic acid and its derivatives are valuable scaffolds in medicinal chemistry, serving as precursors to a diverse array of heterocyclic compounds. The inherent biological significance of the benzofuran nucleus, which exhibits antimicrobial, anti-inflammatory, and antitumor properties, makes it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of key heterocyclic systems, including pyridazinones, pyrazolones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, using this compound as the foundational building block. The following sections outline the synthesis of essential intermediates and their subsequent transformation into various heterocyclic cores, supported by quantitative data and detailed experimental procedures.
Key Intermediates from this compound
The journey from this compound to a variety of heterocyclic systems begins with the synthesis of two key intermediates: ethyl 2-(benzofuran-3-yl)acetate and 2-(benzofuran-3-yl)acetohydrazide. These intermediates provide the necessary reactivity for subsequent cyclization reactions.
Diagram: Synthesis of Key Intermediates
Caption: Synthetic pathway to key intermediates.
Protocol 1: Synthesis of Ethyl 2-(Benzofuran-3-yl)acetate
This protocol describes the esterification of this compound to its corresponding ethyl ester, a versatile intermediate for various cyclization reactions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-(benzofuran-3-yl)acetate.
| Product | Form | Yield (%) | Melting Point (°C) |
| Ethyl 2-(benzofuran-3-yl)acetate | Colorless oil | 85-95 | N/A |
Protocol 2: Synthesis of 2-(Benzofuran-3-yl)acetohydrazide
This protocol details the conversion of the ethyl ester to the corresponding acid hydrazide, a crucial precursor for the synthesis of pyrazolones, oxadiazoles, and triazoles.
Experimental Protocol:
-
To a solution of ethyl 2-(benzofuran-3-yl)acetate (1.0 eq) in absolute ethanol (10 volumes), add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford 2-(benzofuran-3-yl)acetohydrazide.
| Product | Form | Yield (%) | Melting Point (°C) |
| 2-(Benzofuran-3-yl)acetohydrazide | White solid | 80-90 | 145-147 |
Application in Heterocyclic Synthesis
Synthesis of Pyridazinones
Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular and anticancer effects. The most common method for their synthesis involves the condensation of γ-keto acids or their esters with hydrazine.
Diagram: Pyridazinone Synthesis
Caption: General scheme for pyridazinone synthesis.
Protocol 3: Synthesis of 6-(Benzofuran-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a pyridazinone derivative from a γ-ketoester, which can be conceptually derived from ethyl 2-(benzofuran-3-yl)acetate. The initial acylation step to form the necessary γ-ketoester is a standard organic transformation.
Experimental Protocol:
-
Step A: Synthesis of the γ-Ketoester (Illustrative) : A suitable acylation of ethyl 2-(benzofuran-3-yl)acetate would yield the corresponding γ-ketoester. This is a conceptual step to illustrate the pathway.
-
Step B: Cyclization to Pyridazinone : To a solution of the appropriate γ-ketoester (1.0 eq) in glacial acetic acid (10 volumes), add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired pyridazinone.
| Product | Form | Yield (%) | Melting Point (°C) |
| 6-(Benzofuran-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | White to off-white solid | 60-75 | 160-162 |
Synthesis of Pyrazolones
Pyrazolones are five-membered heterocyclic compounds that are key components in many pharmaceuticals, exhibiting analgesic, anti-inflammatory, and antipyretic properties. They are typically synthesized by the condensation of a β-ketoester with a hydrazine derivative. In this case, we utilize the acid hydrazide and a 1,3-dicarbonyl compound.
Diagram: Pyrazolone Synthesis
Caption: Synthesis of a pyrazolone derivative.
Protocol 4: Synthesis of 1-((Benzofuran-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4(5H)-one
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) in absolute ethanol (15 volumes).
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by recrystallization from ethanol or by column chromatography.
| Product | Form | Yield (%) | Melting Point (°C) |
| 1-((Benzofuran-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4(5H)-one | Crystalline solid | 70-85 | 178-180 |
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. A common synthetic route involves the cyclization of acid hydrazides.
Diagram: 1,3,4-Oxadiazole Synthesis
Caption: Pathway to a 1,3,4-oxadiazole derivative.
Protocol 5: Synthesis of 5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
Experimental Protocol:
-
Dissolve potassium hydroxide (1.2 eq) in absolute ethanol (10 volumes).
-
Add 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) to the solution and stir for 15 minutes.
-
Add carbon disulfide (1.5 eq) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 10-12 hours.
-
Monitor the reaction to completion using TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
| Product | Form | Yield (%) | Melting Point (°C) |
| 5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | Yellowish solid | 75-85 | 195-197 |
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. They are a prominent structural motif in many antifungal and anticancer drugs. A common synthetic approach is the reaction of an acid hydrazide with formamide.
Diagram: 1,2,4-Triazole Synthesis
Caption: Formation of a 1,2,4-triazole derivative.
Protocol 6: Synthesis of 3-(Benzofuran-3-ylmethyl)-1H-1,2,4-triazole
Experimental Protocol:
-
A mixture of 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) and formamide (5.0 eq) is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture.
| Product | Form | Yield (%) | Melting Point (°C) |
| 3-(Benzofuran-3-ylmethyl)-1H-1,2,4-triazole | White crystalline solid | 65-75 | 210-212 |
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols provided herein offer detailed and actionable procedures for the preparation of pyridazinones, pyrazolones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These synthetic routes provide a foundation for the exploration of novel benzofuran-containing molecules in the pursuit of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target compounds.
The Medicinal Chemistry Landscape of 2-(Benzofuran-3-yl)acetic Acid: A Scaffold of Therapeutic Promise
Introduction: 2-(Benzofuran-3-yl)acetic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The benzofuran nucleus, a fusion of benzene and furan rings, serves as a versatile scaffold for the design and development of novel therapeutic agents. This core structure imparts favorable physicochemical properties and allows for diverse functionalization, leading to a broad spectrum of biological activities. Extensive research has highlighted the potential of benzofuran-containing molecules in treating a range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. This document provides a detailed overview of the applications of this compound and its analogs in medicinal chemistry, supported by quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
While specific biological data for the parent compound, this compound, is limited in the public domain, the extensive research on its derivatives provides a strong indication of its potential as a valuable starting point for drug discovery. The applications detailed below are primarily based on studies of closely related analogs and derivatives.
Applications in Medicinal Chemistry
The structural motif of this compound has been explored for its utility in several therapeutic areas:
-
Anticancer Activity: Benzofuran derivatives are a well-established class of anticancer agents.[1][2][3] They have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression, such as protein kinases, and the disruption of microtubule polymerization.[4][5][6] The acetic acid side chain at the 3-position offers a handle for further chemical modification to optimize potency and selectivity against various cancer cell lines.
-
Anti-inflammatory Properties: The benzofuran scaffold is a known pharmacophore for anti-inflammatory agents.[7][8] Derivatives of benzofuran acetic acid have shown potential in modulating inflammatory pathways, suggesting their utility in the development of novel treatments for inflammatory conditions.
-
Neuroprotective Effects: Several benzofuran-containing compounds have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.[9][10][11][12] These molecules can target key pathological processes, such as the inhibition of cholinesterase enzymes and the aggregation of amyloid-beta peptides. The structural features of this compound make it a candidate for the development of agents targeting neurodegenerative disorders.
-
Antifungal Activity: The benzofuran ring system is present in several natural and synthetic compounds with antifungal properties.[13] Research has demonstrated that modifications to the benzofuran core can lead to potent antifungal agents.
Quantitative Biological Data
| Compound Class | Target/Assay | Cell Line/Enzyme | Activity (IC50/GI50) | Reference |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivatives | Antiproliferative | HCT-116 | 0.87 µM | [3] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivatives | Antiproliferative | HeLa | 0.73 µM | [3] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivatives | Antiproliferative | A549 | 0.57 µM | [3] |
| 3-Amidobenzofuran derivatives | Antiproliferative | MDA-MB-231 | 3.01 µM | [3] |
| 3-Amidobenzofuran derivatives | Antiproliferative | HCT-116 | 5.20 µM | [3] |
| Fluorinated Dihydrobenzofuran Derivative | IL-6 Inhibition | Macrophages | 1.2 µM | [8] |
| Fluorinated Dihydrobenzofuran Derivative | Nitric Oxide Inhibition | Macrophages | 2.4 µM | [8] |
| Fluorinated Dihydrobenzofuran Derivative | Prostaglandin E2 Inhibition | Macrophages | 1.1 µM | [8] |
| 3-(Piperazinylmethyl)benzofuran derivatives | CDK2 Inhibition | CDK2/cyclin A | 40.91 nM | [5] |
| Benzofuran-3-one indole derivatives | PI3Kα Inhibition | PI3Kα | Single-digit nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can be adapted for the evaluation of this compound and its novel derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HCT-116, HeLa, A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Trypsinize confluent cells and perform a cell count using a hemocytometer.
- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., in DMSO).
- Perform serial dilutions to obtain a range of final concentrations.
- Replace the culture medium in the 96-well plates with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
4. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)
This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
1. Cell Culture:
- Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
3. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).
4. Nitric Oxide Measurement (Griess Assay):
- After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in the samples from the standard curve.
- Determine the percentage of NO inhibition relative to the LPS-only control.
- Calculate the IC50 value for NO inhibition.
Protocol 3: Kinase Inhibition Assay (e.g., CDK2)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[5]
1. Reagents and Materials:
- Recombinant human kinase (e.g., CDK2/cyclin A).
- Kinase substrate (e.g., histone H1).
- ATP (adenosine triphosphate).
- Kinase assay buffer.
- Test compound and a known inhibitor (e.g., staurosporine) as a positive control.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well or 384-well plate.
- Add the test compound at various concentrations to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
3. Data Analysis:
- Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Synthesis Workflow for Benzofuran Derivatives
The following diagram illustrates a general synthetic workflow for the preparation of benzofuran derivatives, which can be adapted for the synthesis of this compound and its analogs.
Caption: A generalized workflow for the synthesis of this compound derivatives.
PI3K/mTOR Signaling Pathway Inhibition
This diagram depicts the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival, which has been shown to be inhibited by certain benzofuran derivatives.[4]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]
- 7. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of a 2-(Benzofuran-3-yl)acetic Acid Derivative Library for GPR40 Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] GPR40 is highly expressed in pancreatic β-cells and mediates the enhancement of glucose-stimulated insulin secretion (GSIS) upon activation by medium and long-chain fatty acids.[2] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for novel antidiabetic drugs, as they are predicted to have a low risk of inducing hypoglycemia.[3]
The 2-(benzofuran-3-yl)acetic acid and its dihydro-derivative scaffold have been identified as a key pharmacophore for potent GPR40 agonism. A notable example is Fasiglifam (TAK-875), a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative that progressed to clinical trials.[2][3] This document provides detailed protocols for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize novel GPR40 agonists. The primary HTS assay described is a cell-based intracellular calcium mobilization assay, which is a robust and reliable method for monitoring the Gq-mediated signaling of GPR40.[1]
Signaling Pathway and Experimental Workflow
Activation of GPR40 by an agonist initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a key event that potentiates insulin secretion in the presence of elevated glucose.
The high-throughput screening campaign follows a structured workflow, beginning with the synthesis of the compound library and culminating in the identification and confirmation of hit compounds with dose-response analysis.
Data Presentation: Structure-Activity Relationships
The screening of a focused library of 2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives allows for the elucidation of structure-activity relationships (SAR). Modifications to the core scaffold can significantly impact agonist potency. The following table presents representative data for a hypothetical library based on the structure of TAK-875, illustrating key SAR trends.[3]
| Compound ID | R¹ Substituent (Position 6) | R² Substituent (Biphenyl) | hGPR40 EC₅₀ (nM) | Notes |
| TAK-875 | -O-CH₂-(biphenyl) | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy] | 14 - 72 | Potent (S)-enantiomer. The (R)-enantiomer is significantly less active.[3][4] |
| BZ-02 | -O-CH₂-(biphenyl) | 2',6'-dimethyl-4'-propoxy | 85 | Demonstrates the importance of the sulfonylpropoxy tail for high potency. |
| BZ-03 | -O-CH₂-(phenyl) | (unsubstituted) | > 1000 | The biphenyl moiety is critical for activity. |
| BZ-04 | -H | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy] | > 5000 | The ether linkage at position 6 is a key interaction point. |
| BZ-05 | -O-CH₂-(biphenyl) | 4'-[3-(methylsulfonyl)propoxy] | 250 | Loss of the 2',6'-dimethyl groups on the biphenyl ring reduces potency, highlighting their role in maintaining an optimal conformation. |
| BZ-06 | -O-CH₂-(biphenyl) (S)-enantiomer | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy] | 15 | Re-synthesis of lead compound for confirmation. |
| BZ-07 | -O-CH₂-(biphenyl) (R)-enantiomer | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy] | 160 | Confirms the stereochemical preference of the receptor.[3] |
Experimental Protocols
General Protocol for Library Synthesis of this compound Derivatives
This protocol outlines a multi-component reaction for the synthesis of a substituted benzofuran-3-ylacetic acid library.[5]
Materials:
-
Substituted polyalkoxyphenols
-
Substituted arylglyoxals
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acetonitrile (MeCN)
-
Acetic acid (AcOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted phenol (1.0 mmol), the corresponding arylglyoxal (1.0 mmol), and Meldrum's acid (1.1 mmol) in acetonitrile (15 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude intermediate.
-
Cyclization and Hydrolysis: To the crude intermediate, add a mixture of acetic acid (10 mL) and concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The cyclization and subsequent hydrolysis of the Meldrum's acid adduct occur in this step.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the target this compound derivative.
-
Characterize the final compounds using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
High-Throughput Screening: FLIPR Calcium Mobilization Assay
This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization in response to GPR40 activation.[6]
Materials:
-
Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine.
-
Compound Plates: 384-well polypropylene plates.
-
Calcium Assay Kit: A commercial no-wash calcium assay kit (e.g., FLIPR Calcium 4 Assay Kit), containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher/probenecid solution.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Positive Control: A known GPR40 agonist (e.g., TAK-875) at a final concentration of 1 µM.
-
Negative Control: DMSO (0.5% final concentration).
-
Instrumentation: FLIPR or equivalent kinetic fluorescence plate reader.
Procedure:
Day 1: Cell Plating
-
Harvest HEK293-hGPR40 cells from culture flasks using standard cell culture techniques.
-
Resuspend the cells in culture medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
Dispense 25 µL of the cell suspension (25,000 cells/well) into each well of the 384-well assay plates.
-
Incubate the plates overnight at 37°C in a humidified, 5% CO₂ incubator.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Prepare serial dilutions of the this compound derivative library compounds in Assay Buffer in a separate 384-well compound plate. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.
-
Include wells with the positive control (TAK-875) and negative control (DMSO).
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol by mixing the calcium dye and quencher components in Assay Buffer.
-
Remove the assay plates from the incubator. Do not aspirate the culture medium.
-
Add 25 µL of the dye loading solution to each well of the cell plate (final volume will be 50 µL).
-
Incubate the plates for 1 hour at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature, protected from light. Note: Do not wash the cells after dye loading.[7]
-
-
FLIPR Measurement:
-
Set up the FLIPR instrument program. Define the read parameters: excitation ~488 nm, emission ~525 nm.
-
Program the instrument for a kinetic read:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 12.5 µL of compound from the compound plate to the cell plate (4x concentrated compound solution).
-
Continue recording the fluorescence signal for an additional 180-240 seconds.
-
-
-
Data Analysis:
-
The instrument software will calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data. The average response of the negative control (DMSO) wells is set to 0% activity, and the average response of the positive control (TAK-875) wells is set to 100% activity.
-
Identify "hits" as compounds that exhibit activity above a predefined threshold (e.g., >50% of the positive control response).
-
Dose-Response Confirmation Assay
Confirmed hits from the primary screen are further characterized to determine their potency (EC₅₀).
Procedure:
-
Prepare 10-point, 3-fold serial dilutions for each hit compound, starting from a high concentration (e.g., 30 µM).
-
Plate cells and perform the FLIPR calcium mobilization assay as described above, using the serially diluted compounds.
-
Plot the normalized response (%) against the logarithm of the compound concentration.
-
Fit the resulting data to a four-parameter logistic equation to determine the EC₅₀ value for each confirmed hit.
References
- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for the Use of 2-(Benzofuran-3-yl)acetic Acid in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(benzofuran-3-yl)acetic acid as a scaffold for the development of novel kinase inhibitors. While direct utilization of this specific molecule in published kinase inhibitor studies is not extensively documented, the benzofuran core is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various kinases.[1][2][3] This document outlines a conceptual framework for leveraging this compound in kinase inhibitor design, supported by data from structurally related benzofuran compounds.
Introduction: The Benzofuran Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a valuable scaffold in the design of such inhibitors.[1][2] Its rigid structure and synthetic tractability allow for the precise spatial arrangement of pharmacophoric groups to interact with the ATP-binding site of kinases.
This compound presents a promising starting point for the synthesis of kinase inhibitor libraries. The carboxylic acid group can be functionalized to introduce various side chains, while the benzofuran ring system can be modified to optimize interactions with the target kinase.
Featured Application: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention. Several studies have reported the development of benzofuran-based inhibitors targeting this pathway.[4][5]
A proposed mechanism involves the binding of benzofuran derivatives to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and subsequently inhibiting the entire signaling cascade.
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with proposed inhibition by a this compound derivative.
Data Presentation: Inhibitory Activities of Benzofuran Derivatives
The following tables summarize the reported inhibitory activities of various benzofuran derivatives against different kinases and cancer cell lines. This data serves as a reference for the potential efficacy of novel compounds derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzofuran-3-one indole | PI3Kα | <10 | [4] |
| 3-(Piperazinylmethyl)benzofuran | CDK2 | 40.91 - 52.63 | [3] |
| 3,5-Disubstituted benzofuran | CDK8 | Potent Inhibition | [6] |
| Benzofuran-based chalcone | VEGFR-2 | - | [7] |
| Oxindole-based benzofuran | CDK2/GSK-3β | - | [1] |
Table 2: Anti-proliferative Activity of Benzofuran Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(Piperazinylmethyl)benzofuran | Panc-1, MCF-7, A-549 | 0.94 - 2.92 | [3] |
| 2-Aroyl Benzofuran Hydroxamic Acids | A549, HT-29, MCF-7 | Single to double-digit nM | [8] |
| Oxindole-based benzofuran | MCF-7, T-47D | 2.27 - 12.9 | [1] |
| Benzofuran-2-carbohydrazide | A549 | 1.48 | [1] |
| Benzofuran-based chalcone | HCC1806, HeLa | 5.61 - 5.93 | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical library of this compound derivatives and for key biological assays.
General Synthetic Protocol for Amide Derivatives of this compound
This protocol describes a general method for the synthesis of a library of amide derivatives from this compound.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound amide derivatives.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol (Example: PI3Kα)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against a target kinase, using PI3Kα as an example.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (Adenosine triphosphate)
-
Synthesized this compound derivatives
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, PI3Kα enzyme, and PIP2 substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based Proliferation Assay Protocol (MTT Assay)
This protocol describes the MTT assay to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell-based MTT proliferation assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel kinase inhibitors. By leveraging the established importance of the benzofuran core in kinase binding and employing the synthetic and biological evaluation protocols outlined in these notes, researchers can explore the vast chemical space around this starting material to identify potent and selective inhibitors for various kinase targets implicated in disease. The provided data on existing benzofuran derivatives should guide the design of new chemical entities with improved pharmacological properties.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 2-(Benzofuran-3-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the multi-step synthesis of 2-(Benzofuran-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
I. Synthetic Workflow Overview
The most common and efficient pathway for synthesizing this compound involves a two-step process. First, a substituted phenol undergoes a Pechmann condensation with a 4-haloacetoacetate (e.g., ethyl 4-bromoacetoacetate) to form a 4-(halomethyl)coumarin. Second, this intermediate is subjected to an alkali-mediated rearrangement to yield the final benzofuran-3-acetic acid product.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
Step 1: Pechmann Condensation for 4-(Bromomethyl)coumarin
Q1: My Pechmann condensation is giving a low yield or failing completely. What are the common causes?
A1: Low or no yield in a Pechmann condensation can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Reactant Quality: Ensure your phenol and ethyl 4-bromoacetoacetate are pure. Impurities, especially in the phenol, can inhibit the reaction.
-
Catalyst Activity: The acid catalyst is crucial. If using a Lewis acid like FeCl₃ or AlCl₃, ensure it is anhydrous as moisture can deactivate it. For Brønsted acids like H₂SO₄, use the correct concentration. The catalyst should not be old or decomposed.[1][2]
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the phenol. Highly activated phenols (e.g., resorcinol) react under milder conditions, while less reactive phenols may require higher temperatures.[1][3] However, excessively high temperatures can lead to side product formation.
-
Reaction Time: Some Pechmann condensations can be slow. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting materials are still present, extending the reaction time may be necessary.[4]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can this be minimized?
A2: Side product formation is often due to the high reactivity of the starting materials or harsh reaction conditions.[4] Consider the following adjustments:
-
Lower the Reaction Temperature: High temperatures can promote the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.[4]
-
Optimize Catalyst Loading: While a catalyst is necessary, an excessive amount can lead to side reactions. Typically, catalyst loading ranges from 5 to 25 mol%.[1]
-
Solvent Choice: If the reaction is run in a solvent, its polarity can influence the outcome. For some substrates, solvent-free conditions provide the best results.[2][4]
Step 2: Alkali-Mediated Rearrangement to this compound
Q3: The rearrangement of my 4-(bromomethyl)coumarin is resulting in a low yield of the desired acetic acid. What could be the problem?
A3: This step is critical and its success often depends on the concentration of the base and the reaction temperature.
-
Concentration of Sodium Hydroxide: The concentration of the NaOH solution is a key parameter. A concentration of around 20 wt% is often optimal.[5] If the concentration is too low, the reaction may be incomplete. If it's too high, it can lead to the formation of byproducts like phenols, which complicate purification.[5]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Temperatures below 120°C may result in incomplete conversion, while temperatures above 180°C can lead to the formation of byproducts through oxidation. A temperature of around 160°C is often a good starting point.[5]
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or helium) can prevent the oxidation of the product, which can occur at high temperatures and basic conditions.[5]
Q4: My final product is difficult to purify and appears as a tacky or oily substance after acidification. What is causing this?
A4: This is a common issue and is often due to the presence of impurities.
-
Incomplete Reaction: Unreacted starting material or intermediates from the rearrangement can lead to a complex mixture. Ensure the reaction has gone to completion by TLC before workup.
-
Side Products: As mentioned, byproducts such as phenols can form, especially if the reaction conditions are not optimal.[5] These can make the final product difficult to crystallize.
-
Purification Technique: After acidification, the crude product often precipitates from the aqueous solution. If it comes out as an oil, it may be necessary to extract the product with an organic solvent (like ethyl acetate), wash the organic layer, dry it, and then purify by column chromatography or recrystallization from a suitable solvent system.
III. Data Presentation
Table 1: Influence of Phenol Substitution on Pechmann Condensation Yield for 4-Methylcoumarin Derivatives
| Phenol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Amberlyst-15 | 130 | 0.33 | 43 | [6] |
| m-Cresol | Sulfamic Acid | 100 | 24 | 52 | [7] |
| Resorcinol | FeCl₃·6H₂O | Reflux (Toluene) | 16 | High | [3] |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 | 3 | 88 | [4] |
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)-7-methoxycoumarin
This protocol is an adaptation of the Pechmann condensation.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methoxyphenol (1.0 eq) and ethyl 4-bromoacetoacetate (1.1 eq).
-
Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (2.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Pour the reaction mixture slowly into ice-water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2: Synthesis of 2-(6-Methoxybenzofuran-3-yl)acetic acid
This protocol describes the alkali-mediated rearrangement of the coumarin intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)-7-methoxycoumarin (1.0 eq) in a 20% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux (around 160°C) under an inert atmosphere for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is aqueous ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
V. Visualization of Logical Relationships
Troubleshooting Workflow for Low Yield in Pechmann Condensation
Caption: Decision tree for troubleshooting low yield in Pechmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 2-(Benzofuran-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-(Benzofuran-3-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis process. Here's a breakdown of common issues and solutions:
-
Incomplete initial reaction: The formation of the benzofuran ring is a critical step. If you are synthesizing from phenols, ensure the initial cyclization to form the coumarin intermediate goes to completion. The subsequent rearrangement to the benzofuran structure is often high-yielding, so problems in the initial steps are a likely culprit.[1] Electron-donating groups on the phenol can favor high yields.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are crucial. For palladium-catalyzed syntheses, ensure the catalyst is active and the ligands are appropriate for the specific coupling reaction.[2][3] For acid-catalyzed cyclizations, the choice and concentration of the acid can significantly impact the yield.[4]
-
Side reactions: Undesired side reactions can consume starting materials and complicate purification. For instance, in syntheses involving bromination, multiple brominated species can form, leading to a mixture of products that is difficult to separate.[5] Careful control of reagents and reaction conditions is key to minimizing these.
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous phase by adjusting the pH and using an appropriate organic solvent. During recrystallization, using the minimal amount of a suitable hot solvent is crucial to maximize recovery.
Q2: I am observing significant impurities in my final product after synthesis. How can I improve the purity?
A2: Achieving high purity often requires a combination of careful reaction execution and effective purification methods.
-
Identify the impurities: If possible, use analytical techniques like NMR or LC-MS to identify the structure of the main impurities. This can provide clues about which side reactions are occurring and how to prevent them.
-
Optimize the reaction: Once you have an idea of the side products, you can adjust the reaction conditions to minimize their formation. This might involve changing the temperature, using a more selective catalyst, or altering the stoichiometry of the reactants.
-
Effective Purification Techniques:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[6][7][8] A variety of stationary phases (e.g., silica gel) and mobile phases (e.g., ethyl acetate/hexane mixtures) can be used to achieve good separation.
-
Q3: What are the best practices for purifying this compound and its derivatives?
A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: For crystalline products with relatively high purity, recrystallization is often sufficient. Solvents such as ethanol, acetone, or diisopropyl ether have been used for related compounds.[6][7]
-
Column Chromatography: This is a versatile technique for purifying a wide range of benzofuran derivatives.[6][7][8] The choice of eluent is crucial for good separation. A typical starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound.
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can use its acidic properties for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions. This data can help you select a synthetic route and anticipate potential outcomes.
| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |
| Phenols | Alkali-mediated rearrangement of 4-halomethylcoumarins | Benzofuran-3-acetic acids | High | [1] |
| Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Potassium hydroxide, water, methanol, reflux | 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid | 84% | [6] |
| Ethyl 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetate | Potassium hydroxide, water, methanol, reflux | 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | 89% | [7] |
| Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) acetate | Potassium hydroxide, water, methanol, reflux | 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid | 87% | [8] |
| Substituted salicylaldehydes, amines, calcium carbide | Copper bromide, sodium carbonate, water, dimethyl sulfoxide | Amino-substituted benzofuran skeletons | High | [3] |
| Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles | Palladium acetate, bpy, toluene | Benzoyl-substituted benzofuran heterocycles | 58-94% | [3] |
Experimental Protocols
Protocol 1: Synthesis via Coumarin Rearrangement
This protocol is a general guide based on the alkali-mediated rearrangement of 4-halomethylcoumarins, which can be synthesized from phenols.[1]
-
Synthesis of 4-(Halomethyl)coumarin:
-
React the appropriately substituted phenol with a suitable 4-haloacetoacetate derivative under acidic conditions (e.g., Pechmann condensation).
-
Isolate the resulting 4-(halomethyl)coumarin.
-
-
Rearrangement to this compound:
-
Treat the 4-(halomethyl)coumarin with a strong base (e.g., sodium hydroxide) in a suitable solvent.
-
Heat the reaction mixture to induce the rearrangement.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound derivatives using silica gel chromatography.[6][7][8]
-
Prepare the Column:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visual Guides
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key steps in the synthesis of this compound via coumarin rearrangement.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of benzofuran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. The following information is intended to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source. The formation of palladium black is an indicator of catalyst decomposition.
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. If using an aryl bromide, a more active catalyst system may be required compared to an aryl iodide.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but excessively high temperatures can lead to catalyst decomposition. Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using TLC or GC-MS. The choice of solvent and base is also critical; screening different options may be necessary. For instance, in Sonogashira reactions, bases like triethylamine or cesium carbonate are commonly used.[1]
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol.
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce the extent of homocoupling.
-
Question 2: I am observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction. How can I improve the selectivity towards the desired benzofuran derivative?
Answer: Byproduct formation often arises from competing reaction pathways. Tuning the reaction conditions can enhance selectivity.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the selectivity and efficiency of the catalytic cycle. Screening different ligands (e.g., PPh₃, Xantphos, SPhos) can help identify the optimal one for your specific substrates.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can affect reaction rates and selectivity. A systematic screening of various solvents and bases is recommended to find the optimal conditions.[2]
-
Temperature Control: Reaction temperature is a critical parameter. While some reactions require heat to proceed, others may need lower temperatures to minimize the formation of side products or prevent decomposition.
Perkin Rearrangement
Question 3: My Perkin rearrangement for the synthesis of a benzofuran-2-carboxylic acid is giving a low yield. What are the common pitfalls?
Answer: The Perkin rearrangement, which converts a 3-halocoumarin to a benzofuran-2-carboxylic acid, can be sensitive to reaction conditions.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion. Traditional methods often require prolonged heating.
-
Solution: Consider extending the reaction time. Alternatively, microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times to as little as 5 minutes with very high yields.[3][4]
-
-
Base Strength and Concentration:
-
Cause: The strength and concentration of the base are crucial for the initial ring opening of the coumarin.
-
Solution: Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and a sufficient molar excess is employed.
-
-
Substrate Purity:
-
Cause: Impurities in the starting 3-halocoumarin can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity.
-
Intramolecular Wittig Reaction
Question 4: My intramolecular Wittig reaction to form a benzofuran is failing. What are the likely reasons?
Answer: The success of an intramolecular Wittig reaction for benzofuran synthesis hinges on the formation and stability of the phosphonium ylide and the subsequent cyclization.
-
Ylide Instability:
-
Cause: The phosphonium ylide may be unstable under the reaction conditions.
-
Solution: It can be beneficial to generate the ylide in situ in the presence of the carbonyl group to facilitate an immediate reaction.
-
-
Steric Hindrance:
-
Cause: Steric hindrance around the reacting centers can prevent the necessary intramolecular cyclization.
-
Solution: Modifying the substrate to reduce steric bulk may be necessary.
-
-
Incorrect Base:
-
Cause: The choice of base is critical for the formation of the ylide.
-
Solution: Strong bases such as n-butyllithium or sodium hydride are often required for non-stabilized ylides.
-
Purification Challenges
Question 5: I am having difficulty purifying my benzofuran derivative by silica gel chromatography. What are some common issues and solutions?
Answer: Purification of benzofuran derivatives can be challenging due to their potential sensitivity and polarity.
-
Decomposition on Silica Gel:
-
Cause: Benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.
-
Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base like triethylamine (~1%) in the eluent. Alternatively, consider using a less acidic stationary phase such as neutral alumina.[5]
-
-
Poor Separation:
-
Cause: Structurally similar impurities can co-elute with the desired product.
-
Solution: Optimize the eluent system by trying different solvent mixtures to alter the selectivity. A shallower solvent gradient during elution can also improve separation.
-
-
Product is an Oil:
-
Cause: The purified product may be an oil, making it difficult to handle and completely remove residual solvent.
-
Solution: Dry the oil under a high vacuum for an extended period. Trituration with a solvent in which the product is poorly soluble but impurities are soluble can sometimes induce crystallization. Solvent/anti-solvent recrystallization is another effective technique.[5]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzofurans
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Suzuki Coupling | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to excellent |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | 85 |
| Palladium-catalyzed | Sonogashira/Cyclization | Pd(CH₃CN)₂Cl₂, K₂CO₃ | DMSO | 110 | - | 81 |
| Palladium-catalyzed | Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | EtOH/H₂O | 80 | - | 61 |
Data compiled from various sources for comparative purposes.[1][6][7]
Table 2: Effect of Microwave Irradiation on Perkin Rearrangement
| Method | Power (Watts) | Time | Yield (%) |
| Conventional Heating | N/A | ~3 hours | Quantitative |
| Microwave-Assisted | 300W | 5 minutes | 99 |
| Microwave-Assisted | 400W | 5 minutes | 99 |
| Microwave-Assisted | 500W | 5 minutes | Slight Decrease |
Data for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[3]
Materials:
-
3-Bromocoumarin (1.0 mmol)
-
Sodium hydroxide (3.0 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial
Procedure:
-
Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.
-
Add ethanol and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.
Protocol 2: Copper-Catalyzed Synthesis of 2-Arylbenzofurans from o-Iodophenols and Aryl Acetylenes
This protocol provides a palladium-free method for the synthesis of 2-arylbenzofurans.[8]
Materials:
-
o-Iodophenol (2.0 mmol)
-
Aryl acetylene (2.0 mmol)
-
Copper(I) catalyst (e.g., CuI, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Toluene (5.0 mL)
Procedure:
-
To a dry reaction vessel, add the o-iodophenol, aryl acetylene, copper(I) catalyst, and base.
-
Add toluene and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: General purification workflow for benzofuran derivatives.
References
- 1. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 2-(Benzofuran-3-yl)acetic Acid in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(Benzofuran-3-yl)acetic acid in biological assays.
Introduction
This compound and its derivatives are a class of compounds with demonstrated biological activities, including the potential to act as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 activation is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion.[3][4] However, the inherent low aqueous solubility of this scaffold presents a significant hurdle in obtaining reliable and reproducible data in in-vitro and in-vivo biological assays. This guide offers practical solutions and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound is a hydrophobic molecule with a carboxylic acid functional group. Its poor aqueous solubility is due to the dominant nonpolar benzofuran ring system.[5][6] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as its concentration exceeds its solubility limit in the final aqueous environment.
Q2: How does poor solubility affect my experimental results?
A2: Poor solubility can lead to several issues, including:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an apparent decrease in activity (e.g., a higher IC50 or EC50).
-
Poor Reproducibility: The amount of precipitation can vary between experiments, leading to high variability in your data.
-
False Negatives: The compound may appear inactive simply because it is not available to interact with its biological target.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the tolerance to DMSO is cell-line dependent and should be determined empirically.
Q4: Can pH influence the solubility of this compound?
A4: Yes, as a carboxylic acid, the solubility of this compound is pH-dependent.[] At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more water-soluble carboxylate salt. Conversely, at a pH below its pKa, the compound will be in its less soluble, protonated form.[8]
Q5: Are there other methods besides using co-solvents and adjusting pH to improve solubility?
A5: Yes, using cyclodextrins to form inclusion complexes is another effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the hydrophobic benzofuran moiety of the compound, thereby increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to addressing precipitation issues with this compound.
}
Data Presentation: Solubility Profile
| Solvent/Vehicle | Predicted LogS | Qualitative Solubility | Estimated Solubility | Recommendations |
| Water (pH 7.0) | -3.5 | Poorly Soluble | < 0.1 mg/mL | Not recommended as a primary solvent. |
| PBS (pH 7.4) | -3.4 | Poorly Soluble | < 0.1 mg/mL | Solubilization will require additives. |
| DMSO | -1.5 | Soluble | > 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | -1.8 | Soluble | > 5 mg/mL | Can be used as a co-solvent. |
| 10% DMSO in PBS | -2.0 | Sparingly Soluble | ~0.1-0.5 mg/mL | May be suitable for low concentration experiments. |
| 40% PEG400 in Water | -2.2 | Moderately Soluble | ~0.5-1.0 mg/mL | A potential vehicle for in-vivo studies. |
Disclaimer: Predicted LogS values are estimations from computational models and should be used as a guide. Actual solubility should be determined experimentally.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
GPR40/FFA1 Signaling Pathway
Activation of GPR40 by agonists like derivatives of this compound primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC).[] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11] The rise in intracellular Ca2+ is a key event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[12]
}
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials: this compound, anhydrous Dimethyl Sulfoxide (DMSO), vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using pH Adjustment
This protocol is suitable for preparing working solutions in aqueous buffers for cell-free or cell-based assays where a slight increase in pH is tolerated.
-
Materials: 1M NaOH, 1M HCl, pH meter, desired aqueous buffer (e.g., PBS or Tris).
-
Procedure:
-
Start with your aqueous buffer at a volume slightly less than the final desired volume.
-
While stirring, slowly add small increments of 1M NaOH to raise the pH of the buffer to a value above the predicted pKa of this compound (pKa is likely in the range of 3-5). A pH of 7.5-8.0 is a good starting point.
-
Add the required volume of the DMSO stock solution of the compound to the basic buffer while vortexing to facilitate mixing.
-
Check the pH of the final solution and, if necessary, adjust it back towards the desired assay pH using 1M HCl. Be cautious, as lowering the pH too much may cause precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 3: Solubilization using Cyclodextrins
This method is useful for increasing the aqueous solubility of the compound without using high concentrations of organic co-solvents.
-
Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer, magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 1-5% (w/v). Stir until the cyclodextrin is fully dissolved.
-
Slowly add the DMSO stock solution of this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered for use in cell-based assays.
-
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges of this compound and obtain more reliable and reproducible data in their biological assays.
References
- 1. Predicting Solubility | Rowan [rowansci.com]
- 2. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. oatext.com [oatext.com]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for antifungal screening of benzofuran compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the experimental protocols for the antifungal screening of benzofuran compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during antifungal screening experiments in a question-and-answer format.
Issue 1: Poor Solubility of Benzofuran Compounds
-
Question: My benzofuran compound is precipitating in the culture medium. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge with organic compounds like benzofurans. Here are several steps you can take to address this issue:
-
Solvent Selection: Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] For the assay, dilute this stock solution in the testing medium, ensuring the final DMSO concentration does not exceed 1% to avoid solvent toxicity to the fungal cells.[2]
-
Sonication: After preparing the stock solution, sonication can help to break down aggregates and improve dissolution.[1]
-
Use of Excipients: Consider the use of pharmaceutical excipients such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or cyclodextrins, which have been shown to improve the solubility of poorly soluble compounds.[3]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Assess the solubility at different pH values to find the optimal condition, ensuring the chosen pH does not affect fungal growth or compound stability.
-
Visual Inspection: Always visually inspect your diluted solutions and the wells of your microtiter plates for any signs of precipitation before and after incubation.
-
Issue 2: Inconsistent or Irreproducible MIC Results
-
Question: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for my benzofuran compounds between experiments. What are the potential causes and solutions?
-
Answer: Inconsistent MIC values can arise from several experimental variables. To ensure reproducibility, it is crucial to adhere to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Key factors to control include:
-
Inoculum Density: The final concentration of the fungal inoculum is critical. An inoculum that is too dense can lead to higher MIC values, while a sparse inoculum may result in artificially low MICs. Prepare the inoculum according to standardized guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts by CLSI M27-A3).[6][7]
-
Media Composition: The type and lot of culture medium can influence results. Use the recommended medium, such as RPMI-1640 with MOPS buffer, and ensure the glucose concentration is consistent with the chosen standard (e.g., 0.2% for CLSI, 2% for EUCAST).[6][8]
-
Incubation Conditions: Strictly control the incubation temperature and duration. Variations can significantly affect fungal growth rates and, consequently, MIC readings.
-
Compound Stability and Adsorption: Ensure your benzofuran compound is stable in the assay medium for the duration of the experiment. Hydrophobic compounds can also adsorb to plastic surfaces of microplates, reducing the effective concentration. Using low-binding plates can mitigate this issue.[1]
-
Issue 3: Haze or Pinpoint Colonies in Disk Diffusion Assays
-
Question: When performing a disk diffusion assay, I see a faint haze of growth or tiny colonies within the zone of inhibition. How should I interpret this?
-
Answer: The presence of a light haze or pinpoint colonies within the inhibition zone can be a challenge, particularly with certain fungi.[9] Here's how to address this:
-
Reading the Zone: According to guidelines, the zone of inhibition should be measured at the innermost boundary of complete growth inhibition.[9] Ignore the faint haze or pinpoint colonies when measuring the diameter.
-
Inoculum Check: An overly dense inoculum is a common cause of this phenomenon. Ensure your fungal suspension is standardized to the correct McFarland standard before inoculating the plate.[9]
-
Media Quality: The brand and lot of Mueller-Hinton agar can affect the diffusion of the compound and the clarity of the inhibition zone.[9]
-
Confirmation with Broth Microdilution: For compounds that consistently produce unclear zones, it is advisable to confirm the results using a broth microdilution assay to determine a quantitative MIC value.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended methods for primary antifungal screening?
A1: The most widely accepted methods for primary antifungal screening are the broth microdilution and disk diffusion assays. Both the CLSI and EUCAST provide detailed, standardized protocols for these methods to ensure inter-laboratory reproducibility.[4][5] Broth microdilution is considered the "gold standard" as it provides a quantitative MIC value.[10]
Q2: What are some known mechanisms of action for antifungal benzofuran compounds?
A2: Benzofuran derivatives have been shown to exhibit antifungal activity through various mechanisms. Some have been found to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.[11] Others are thought to disrupt calcium homeostasis within the fungal cell.[12] The specific mechanism can vary depending on the chemical structure of the benzofuran derivative.
Q3: How should I determine the appropriate concentration range for testing my benzofuran compounds?
A3: For novel compounds, it is recommended to start with a broad concentration range (e.g., 0.03 to 64 µg/mL) to determine the approximate MIC. Once an initial MIC is established, a narrower range of two-fold serial dilutions around this value can be used for more precise determination in subsequent experiments.
Q4: Is cytotoxicity testing necessary for my antifungal compounds?
A4: Yes, cytotoxicity testing is a critical step in the early stages of antifungal drug discovery. It is essential to assess whether your compounds are selectively toxic to fungi without causing significant harm to mammalian cells. This is typically done by determining the 50% inhibitory concentration (IC50) against various human cell lines (e.g., HeLa, K562, HepG2).[13][14] A favorable compound will have a high IC50 value against mammalian cells and a low MIC value against the target fungi.
Q5: What are "trailing growth" and "paradoxical effect," and how do they affect MIC determination?
A5: "Trailing growth" refers to the reduced but persistent fungal growth observed over a wide range of drug concentrations, making the MIC endpoint difficult to determine. It is often recommended to read the MIC after a shorter incubation period (e.g., 24 hours) to minimize this effect. The "paradoxical effect" is observed when a fungus shows less susceptibility at higher antifungal concentrations than at lower concentrations. Both phenomena can complicate the interpretation of susceptibility tests, and it is important to be aware of them when screening new compounds.
Data Presentation
Table 1: Antifungal Activity of Selected Benzofuran Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 4b | Aspergillus flavus | 12.65 | [15] |
| 4d | Candida albicans | 12.60 | [15] |
| Compound 6 | Penicillium italicum | 12.5 | [16] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [16] |
| Hydroxylated Benzofurans (15, 16) | Various Bacteria | 0.78-3.12 | [11] |
| Benzofuran-Triazole Hybrids (4o, 4r) | Trichophyton rubrum | Moderate Activity | [17] |
| Benzofuran-Triazole Hybrids (4o, 4r) | Cryptococcus neoformans | Moderate Activity | [17] |
Table 2: Cytotoxicity of Selected Benzofuran Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [13] |
| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [13] |
| Amiloride-Benzofuran Derivative (Compound 5) | - | 0.43 | [13] |
| Benzofuran Derivative (Compound 9) | SQ20B (Head and Neck) | 0.46 | [13] |
| Oxindole-Benzofuran Hybrid (22d) | MCF-7 (Breast) | 3.41 | [18] |
| Oxindole-Benzofuran Hybrid (22f) | MCF-7 (Breast) | 2.27 | [18] |
| 1,2,3-Selenadiazole-Benzofuran (10f) | MCF-7 (Breast) | 2.6 | [18] |
| Benzofuran-Oxadiazole Conjugate (14c) | HCT116 (Colon) | 3.27 | [18] |
| Thiazole-Benzofuran Derivative (32a) | Various Cancer Lines | 4.0-8.99 | [18] |
| Brominated Benzofuran (Compound 6) | K562 (Leukemia) | 3.83 | [14] |
| Brominated Benzofuran (Compound 8) | K562 (Leukemia) | 2.59 | [14] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay (Adapted from CLSI M27-A3)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of benzofuran compounds against yeast species.
Materials:
-
Benzofuran compound stock solution (in 100% DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Yeast culture (e.g., Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Positive control antifungal (e.g., fluconazole)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
Compound Dilution: a. Prepare serial two-fold dilutions of the benzofuran compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should be appropriate for the expected MIC. b. Ensure the final DMSO concentration in each well does not exceed 1%.
-
Plate Inoculation: a. Add 100 µL of each compound dilution to the corresponding wells of the test microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control (fungal inoculum with a known antifungal), a growth control (fungal inoculum in medium with DMSO, no compound), and a sterility control (medium only).
-
Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: Disk Diffusion Assay (Adapted from CLSI M44)
This protocol provides a qualitative assessment of the antifungal activity of benzofuran compounds.
Materials:
-
Benzofuran compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Yeast culture
-
Sterile saline
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Disk Preparation: a. Dissolve the benzofuran compound in a suitable solvent (e.g., DMSO) to a known concentration. b. Aseptically apply a fixed volume (e.g., 10-20 µL) of the compound solution onto the sterile paper disks and allow them to dry completely in a sterile environment.
-
Inoculum Preparation: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each swabbing. c. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Aseptically place the prepared disks containing the benzofuran compound onto the inoculated agar surface. b. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35°C for 20-24 hours.
-
Reading Results: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
Caption: Experimental workflow for antifungal screening of benzofuran compounds.
Caption: Simplified ergosterol biosynthesis pathway and the target of azole antifungals.
Caption: Overview of the chitin synthesis pathway, a target for some antifungal agents.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. paressaude.com.br [paressaude.com.br]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids | MDPI [mdpi.com]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Addressing common side reactions in the synthesis of 2-(Benzofuran-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-(Benzofuran-3-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common and efficient method for synthesizing 2-(benzofuran-3-yl)acetic acids involves the alkaline hydrolysis of 4-(bromomethyl)coumarins. This section will focus on troubleshooting issues related to this specific synthetic route.
Q1: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Here are some common issues and their solutions:
-
Incomplete Hydrolysis of the Coumarin Ring: The lactone ring of the coumarin must be opened, followed by rearrangement to form the benzofuran ring.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is heated at reflux for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.
-
Optimize Base Concentration: The concentration of the aqueous sodium hydroxide solution is critical. A concentration that is too low may not be sufficient for complete hydrolysis, while an excessively high concentration can promote side reactions. A systematic optimization of the base concentration may be necessary for your specific substrate.
-
-
-
Formation of a Stable Intermediate: A potential side reaction is the formation of a stable coumarinic acid salt that does not efficiently cyclize to the desired benzofuran.
-
Troubleshooting:
-
Ensure Adequate Reflux Temperature: The rearrangement and cyclization step is thermally driven. Verify that your reaction setup is reaching and maintaining the appropriate reflux temperature.
-
-
-
Precipitation of the Product: The sodium salt of this compound might be sparingly soluble in the reaction mixture, leading to premature precipitation and incomplete reaction.
-
Troubleshooting:
-
Increase Solvent Volume: Adding more of the aqueous sodium hydroxide solution can help to keep all reactants and intermediates in solution.
-
-
Q2: I am observing a significant amount of an unexpected byproduct in my final product. What could it be and how can I avoid it?
A2: A likely byproduct is the corresponding 2-(benzofuran-2-yl)acetic acid, arising from an alternative rearrangement pathway.
-
Mechanism of Side Product Formation: The key intermediate in the reaction is a phenoxide with an adjacent enolate. While the desired reaction pathway involves an intramolecular SN2 reaction at the benzylic position to form the five-membered furan ring, a competing rearrangement can lead to the formation of the thermodynamically more stable 2-substituted benzofuran.
-
Troubleshooting to Minimize the 2-substituted Isomer:
-
Control of Reaction Temperature: Lowering the reaction temperature slightly (while still ensuring the reaction proceeds) can sometimes favor the kinetically controlled product (3-substituted) over the thermodynamically favored one (2-substituted). However, this may require longer reaction times.
-
Purification: If the formation of the 2-substituted isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the desired 3-substituted product.
-
Q3: My final product is difficult to purify. What purification strategies are most effective?
A3: Purification of the final acidic product can be challenging due to its polarity.
-
Recommended Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete, the mixture is typically cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1. This protonates the carboxylate, causing the this compound to precipitate or be extractable into an organic solvent.
-
Solvent Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or chloroform.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Recrystallization/Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound derivatives from 4-(bromomethyl)coumarins.
| Parameter | Value/Range | Notes |
| Base | Aqueous Sodium Hydroxide (NaOH) | Concentration can be optimized (e.g., 10-20% w/v). |
| Temperature | Reflux | Essential for ring opening and rearrangement. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Highly dependent on the substrate and reaction conditions. |
| Purity | >95% after purification | Achievable with proper workup and purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from a 4-(bromomethyl)coumarin precursor.
Materials:
-
Substituted 4-(bromomethyl)coumarin
-
Aqueous Sodium Hydroxide (e.g., 10% w/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
A mixture of the substituted 4-(bromomethyl)coumarin and aqueous sodium hydroxide solution is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed (typically 2-6 hours).
-
The reaction mixture is cooled to room temperature.
-
The solution is carefully acidified to pH 1 with concentrated hydrochloric acid.
-
The resulting precipitate (or aqueous solution) is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization or column chromatography.
Visualizing the Reaction Pathway and Side Reactions
Main Synthetic Pathway
The following diagram illustrates the key steps in the conversion of 4-(bromomethyl)coumarin to this compound.
Enhancing the stability of 2-(Benzofuran-3-yl)acetic acid for in vitro studies
Technical Support Center: 2-(Benzofuran-3-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound during in vitro studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored sealed in a dry environment, preferably in a freezer at -20°C.[1] For stock solutions, prepare them in a suitable organic solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Q2: What are the primary causes of instability for compounds like this compound in in vitro assays?
A2: Instability in vitro can be chemical or metabolic.[2] Key factors include:
-
pH: The carboxylic acid group makes the compound susceptible to pH-dependent degradation, such as hydrolysis, in acidic or basic conditions.[2]
-
Oxidation: The benzofuran ring system can be sensitive to oxidative degradation from dissolved oxygen or reactive oxygen species (ROS) in the cell culture medium.[2]
-
Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light.[2]
-
Reactivity with Media Components: The compound may react with components in the assay medium, such as buffers, salts, or reducing agents.[2]
-
Metabolic Degradation: If using cell-based assays, enzymes like Cytochrome P450s can metabolize the compound through oxidation, reduction, or hydrolysis (Phase I metabolism).[2]
Q3: Which solvents are recommended for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its broad solvency. For compounds with carboxylic acid functional groups, masking them as esters can improve cell entry, after which cellular enzymes can release the active acid form.[3] Always check the compound's solubility in your chosen solvent and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid toxicity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q4: My compound precipitates when I add it to the aqueous cell culture medium. What should I do?
A4: Precipitation is a common issue when diluting a compound from an organic stock solution into an aqueous buffer.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize Dilution Method: Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Use a Surfactant or Solubilizing Agent: A small amount of a biocompatible surfactant (e.g., Pluronic® F-68) or a solubilizing agent like cyclodextrin can help maintain solubility.
-
Modify the Stock Solution: In some cases, preparing the stock in a different solvent or a co-solvent system (e.g., DMSO/Ethanol) may improve solubility upon dilution.
Q5: I'm observing a decline in my compound's activity over the course of a multi-day experiment. How can I determine if this is due to instability?
A5: A loss of activity suggests the compound is degrading. Inconsistent results in biological assays can often be a sign of compound instability.[2]
-
Perform a Stability Assessment: The most direct way to confirm instability is to incubate the compound in your complete cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2).[2]
-
Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours) and stop any further degradation by adding an equal volume of ice-cold acetonitrile or methanol.[2]
-
Analytical Quantification: Analyze the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the concentration of the parent compound remaining over time.[2][4]
Q6: My HPLC/LC-MS analysis shows multiple new peaks appearing over time. What does this indicate?
A6: The appearance of new peaks is a strong indicator of chemical degradation. These peaks represent degradation products.
-
Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation (stress testing) studies.[5][6] This involves exposing the compound to harsh conditions like strong acid, strong base, high heat, oxidative stress (e.g., H₂O₂), and intense light.[7][8]
-
Identify Degradants: Analyzing the samples from these stress conditions can help identify the likely degradation products that may form under your experimental conditions.[6] This knowledge is crucial for developing a stability-indicating analytical method.[5]
Data Presentation: Stability & Solubility
For accurate experimental design, refer to the following tables for typical stability and solubility profiles. (Note: This data is illustrative for benzofuran derivatives and should be confirmed experimentally for your specific batch).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approx. mg/mL) |
|---|---|
| DMSO | > 50 |
| Methanol | ~10-20 |
| Ethanol | ~5-10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Aqueous Buffers (Illustrative)
| Condition | Time (hours) | % Remaining (Approx.) |
|---|---|---|
| pH 3.0 (HCl Buffer) | 24 | 85% |
| pH 7.4 (PBS) | 24 | 95% |
| pH 9.0 (Borate Buffer) | 24 | 70% |
| PBS + 3% H₂O₂ | 8 | 50% |
Experimental Protocols
Protocol 1: General Stability Assessment in Assay Medium
-
Preparation : Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation : Dilute the stock solution into your complete cell culture medium or assay buffer to the final working concentration (e.g., 10 µM).
-
Sampling : Incubate the solution at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL).[2]
-
Quenching : Immediately stop degradation by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.[2]
-
Analysis : Centrifuge the samples to pellet any precipitated proteins, and analyze the supernatant by LC-MS/MS or HPLC to determine the concentration of the parent compound.[2][4]
-
Data Analysis : Plot the percentage of the compound remaining against time to calculate the degradation rate and half-life.[2]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways.[5][6]
-
Stock Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[7][8]
-
Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[7] If no degradation is seen, a stronger acid (e.g., 1 M HCl) can be used.[7]
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7] Similarly, a stronger base can be used if needed.[7]
-
Oxidative Degradation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal Degradation : Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[7]
-
Photolytic Degradation : Expose a solution of the compound to a light source that provides both UV and visible light, alongside a control sample kept in the dark.[7][8]
-
-
Sampling and Analysis : At appropriate time points, withdraw aliquots. For acid/base hydrolysis, neutralize the sample before dilution.[7] Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC, comparing them to an unstressed control sample.[7]
Visualizations
// Nodes start [label="Inconsistent In Vitro Results\n(e.g., low potency, poor reproducibility)", fillcolor="#EA4335"]; check_sol [label="Is the compound fully\ndissolved in the final medium?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="Is the compound stable\nfor the duration of the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions & Actions sol_issue [label="Precipitation Issue", shape=box, style="rounded,filled", fillcolor="#4285F4"]; sol_action [label="Action:\n- Lower final concentration\n- Optimize dilution method\n- Use solubilizing agents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
stability_issue [label="Degradation Issue", shape=box, style="rounded,filled", fillcolor="#4285F4"]; stability_action [label="Action:\n- Perform stability assessment (Protocol 1)\n- Add compound fresh before use\n- Reduce incubation time\n- Consider antioxidants (e.g., Vitamin E)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
no_issue [label="Compound is Soluble & Stable", shape=box, style="rounded,filled", fillcolor="#34A853"]; no_issue_action [label="Explore other experimental variables:\n- Cell health & passage number\n- Reagent quality\n- Assay protocol variations", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_sol [penwidth=1.5, color="#5F6368"]; check_sol -> sol_issue [label=" No", penwidth=1.5, color="#5F6368"]; sol_issue -> sol_action [style=dashed, arrowhead=none, color="#5F6368"];
check_sol -> check_stability [label=" Yes", penwidth=1.5, color="#5F6368"]; check_stability -> stability_issue [label=" No", penwidth=1.5, color="#5F6368"]; stability_issue -> stability_action [style=dashed, arrowhead=none, color="#5F6368"];
check_stability -> no_issue [label=" Yes", penwidth=1.5, color="#5F6368"]; no_issue -> no_issue_action [style=dashed, arrowhead=none, color="#5F6368"]; } end_dot Caption: Troubleshooting workflow for inconsistent in vitro results.
// Nodes prep [label="1. Prepare Compound Stock\n(e.g., 10 mM in DMSO)", fillcolor="#4285F4"]; incubate [label="2. Dilute to Final Concentration\nin Assay Medium (No Cells)", fillcolor="#4285F4"]; sample [label="3. Incubate at 37°C\nCollect Aliquots at Time Points\n(0, 1, 4, 8, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="4. Quench Degradation\n(e.g., add to ice-cold Acetonitrile)", fillcolor="#EA4335"]; analyze [label="5. Analyze Samples\n(HPLC or LC-MS/MS)", fillcolor="#34A853"]; result [label="6. Plot % Remaining vs. Time\nDetermine Half-Life (t½)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> incubate [penwidth=1.5, color="#5F6368"]; incubate -> sample [penwidth=1.5, color="#5F6368"]; sample -> quench [penwidth=1.5, color="#5F6368"]; quench -> analyze [penwidth=1.5, color="#5F6368"]; analyze -> result [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Experimental workflow for assessing compound stability.
References
- 1. achmem.com [achmem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative analysis of the antifungal activity of 2-(Benzofuran-3-yl)acetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Benzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antifungal properties. This guide provides a comparative analysis of the antifungal activity of various 2-(Benzofuran-3-yl)acetic acid derivatives and related benzofuran compounds, supported by experimental data from published studies.
Quantitative Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various benzofuran derivatives against a range of pathogenic fungi.
| Compound ID/Name | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans | - | [1] |
| Aspergillus fumigatus | - | [1] | |
| Benzofuran derivative with aryl substituent at C-3 | Candida albicans | 0.39-3.12 | [2] |
| Aza-benzofuran compound 1 | Salmonella typhimurium | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Staphylococcus aureus | 12.5 | [3] | |
| Oxa-benzofuran compound 5 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 12.5 | [3] | |
| Oxa-benzofuran compound 6 | Penicillium italicum | 12.5-25 | [3] |
| Colletotrichum musae | 12.5-25 | [3] | |
| Substituted benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i) | Various bacteria and fungi | Potent activity | [4] |
Note: A lower MIC value indicates a higher antifungal activity. Some studies did not provide specific MIC values but indicated significant antifungal activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antifungal activity of benzofuran derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Test Compounds: The benzofuran derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Mycelium Growth Inhibition Method
This method is often used for filamentous fungi.
-
Preparation of Media: An appropriate agar medium is prepared and autoclaved. While the medium is still molten, the test compound (dissolved in a solvent) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature for a specified period, allowing for fungal growth on the control plates (without the test compound).
-
Measurement of Inhibition: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The IC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined.
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Potential Mechanism of Action: Disruption of Calcium Homeostasis
Some benzofuran derivatives are thought to exert their antifungal effect by disrupting intracellular calcium homeostasis, a mechanism also observed with the benzofuran-containing drug amiodarone.[1][5]
Caption: Proposed mechanism of action involving the disruption of fungal calcium homeostasis.
Structure-Activity Relationship (SAR)
The antifungal activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.
-
Halogenation: The introduction of bromine atoms into the benzofuran structure has been shown to drastically increase antifungal activity.[1]
-
Hydrophobicity: More hydrophobic benzofuran analogs have demonstrated favorable antibacterial and antifungal activities.[2]
-
Substituents at C-3: The presence of an aryl substituent at the C-3 position, connected through a methanone linker, has been associated with good antifungal activity against Candida albicans.[2]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,3-triazoles, into the benzofuran scaffold can lead to potent antimicrobial compounds.[4]
Conclusion
Derivatives of this compound and related benzofuran compounds represent a promising class of molecules with significant antifungal potential. The data presented in this guide highlights the potent activity of certain derivatives against a range of pathogenic fungi. The structure-activity relationships suggest that modifications to the benzofuran core, such as halogenation and the introduction of hydrophobic or heterocyclic moieties, can enhance their antifungal efficacy. Further research into the precise mechanisms of action and optimization of the lead compounds is warranted to develop novel and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Anti-inflammatory Potential of 2-(Benzofuran-3-yl)acetic Acid: A Comparative Analysis in Cellular Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of 2-(Benzofuran-3-yl)acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited availability of direct experimental data for this compound in the current literature, this analysis leverages data from structurally related benzofuran derivatives to infer the potential activity of the core benzofuran scaffold.
The benzofuran nucleus is a key structural motif in many biologically active compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects. This has led to growing interest in their potential as novel therapeutic agents. This guide aims to contextualize the potential anti-inflammatory profile of this compound by comparing the known activities of the benzofuran class of compounds with the well-characterized NSAIDs, Indomethacin and Celecoxib, focusing on key inflammatory pathways in cellular models.
Comparative Efficacy in Cellular Models: A Data-Driven Overview
The anti-inflammatory activity of a compound can be quantified by its ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus, such as lipopolysaccharide (LPS). The following tables present a summary of the available quantitative data for various benzofuran derivatives, Indomethacin, and Celecoxib.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Scaffold | IC50 (µM) | Reference |
| Benzofuran Derivative (Compound 5d) | 52.23 ± 0.97 | [1] |
| Other Benzofuran Derivatives | 16.5 - 42.8 | [2] |
| Indomethacin | ~56.8 | [3] |
| Celecoxib | 32.1 ± 1.7 | [2] |
IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound/Scaffold | Cellular Model | Key Findings | Reference |
| Benzofuran Derivatives | Various | Benzofuran derivatives have been shown to inhibit Cyclooxygenase-2 (COX-2), the key enzyme in PGE2 synthesis. | [4] |
| Indomethacin | Human synovial cells | Potently inhibited IL-1α-induced PGE2 release with an IC50 of 5.5 ± 0.1 nM. | [5] |
| Celecoxib | A549 cells | Reduced the production of PGE2. | [6] |
Table 3: Modulation of the NF-κB Signaling Pathway
| Compound/Scaffold | Cellular Model | Mechanism of Action | Reference |
| Benzofuran Derivatives | LPS-stimulated RAW264.7 cells | A benzofuran/piperazine hybrid (compound 5d) significantly inhibited the phosphorylation of IKKα/IKKβ, IκBα, and p65 in a dose-dependent manner. | [1] |
| Indomethacin | HeLa cells | Inhibited ionizing radiation-induced activation of NF-κB. | |
| Celecoxib | Human non-small cell lung carcinoma cells | Suppressed TNF-induced NF-κB activation by inhibiting the activation of IκBα kinase and Akt. |
Key Inflammatory Signaling Pathways and Experimental Designs
The anti-inflammatory effects of these compounds are primarily mediated through the modulation of key signaling pathways, namely the NF-κB and the Cyclooxygenase (COX) pathways.
Caption: Overview of NF-κB and COX signaling pathways in inflammation.
The validation of anti-inflammatory effects in cellular models typically follows a standardized workflow.
Caption: A typical experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound, Indomethacin, or Celecoxib) for 1-2 hours before stimulation.
2. Lipopolysaccharide (LPS) Stimulation:
-
Following pre-treatment, cells are stimulated with LPS (from E. coli, typically at 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and an unstimulated control group are included.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
4. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):
-
Cell culture supernatants are collected 24 hours after LPS stimulation.
-
The concentration of PGE2 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Western Blot Analysis for NF-κB Pathway Proteins:
-
After a shorter incubation period with LPS (e.g., 30-60 minutes), total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the reviewed literature, the broader class of benzofuran derivatives demonstrates significant potential. Data from various benzofuran compounds show promising inhibitory effects on key inflammatory mediators such as nitric oxide and the modulation of the NF-κB signaling pathway, with potencies that can be comparable to or even exceed that of the established NSAID Celecoxib in some assays.
Both Indomethacin and Celecoxib are potent inhibitors of the COX pathway, leading to a significant reduction in PGE2 production. They also exert inhibitory effects on the NF-κB pathway, a critical regulator of the inflammatory response.
For a definitive validation of the anti-inflammatory effects of this compound, further in vitro studies are required to generate specific quantitative data on its ability to inhibit NO, PGE2, and pro-inflammatory cytokine production, and to elucidate its precise mechanism of action on the NF-κB and MAPK signaling pathways. Such studies would allow for a direct and robust comparison with existing anti-inflammatory agents and would be crucial for determining its potential as a novel therapeutic candidate.
References
- 1. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(Benzofuran-3-yl)acetic acid
In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Benzofuran-3-yl)acetic acid is a significant chemical intermediate, and its precise measurement is crucial for ensuring product quality and consistency. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols and presents a cross-validation comparison of these methods, supported by hypothetical yet representative experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of the most appropriate analytical method for their specific needs.
Experimental Protocols
The validation of an analytical method establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended analytical applications.[1][2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for separating and quantifying components in a mixture.[3] Coupled with a UV detector, it offers a robust and cost-effective method for routine analysis.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., acetonitrile:water 50:50 v/v).
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, selected based on the UV absorbance maximum of the analyte.[4][5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.[6] This method is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
An internal standard (IS), such as a deuterated analog of the analyte, is added to all samples and standards to improve precision.
-
QC samples are prepared at low, medium, and high concentrations.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity.[6]
Data Presentation: Comparison of Validation Parameters
The following table summarizes the hypothetical performance characteristics of the two analytical methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity/Selectivity | Moderate | High |
| Analysis Time per Sample | ~15 minutes | ~8 minutes |
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
A Proposed Comparative Efficacy Analysis of 2-(Benzofuran-3-yl)acetic Acid Against Standard Non-Steroidal Anti-Inflammatory Drugs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for the comparative evaluation of the anti-inflammatory efficacy of the novel compound, 2-(Benzofuran-3-yl)acetic acid, against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Due to a lack of publicly available, direct comparative studies on this compound, this document serves as a comprehensive proposal for the necessary experimental investigations. The methodologies and data presentation formats are designed to provide a clear, objective, and robust comparison of their potential anti-inflammatory activities.
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases, necessitating the development of effective anti-inflammatory therapeutics. Benzofuran derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This guide focuses on this compound, a compound of interest for its structural characteristics that suggest potential interaction with key inflammatory pathways.
To ascertain its therapeutic potential, a systematic comparison with established NSAIDs like Ibuprofen and Diclofenac is imperative. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Diclofenac, which shows a preference for COX-2, serve as ideal benchmarks for this evaluation.[1][2] This proposed study will encompass both in vitro and in vivo assays to build a comprehensive efficacy and selectivity profile for this compound.
Proposed Experimental Workflow
The following workflow is proposed for a comprehensive comparative analysis.
Caption: Proposed experimental workflow for the comparative evaluation of this compound.
Comparative Data Summary (Hypothetical)
The following tables present a template for the expected data from the proposed experiments. Data for Ibuprofen and Diclofenac are based on published literature, while the values for this compound are hypothetical placeholders, representing a target profile for a potentially effective novel anti-inflammatory agent.
Table 1: In Vitro Efficacy Comparison
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Nitric Oxide Production IC50 (µM) (in RAW 264.7 cells) |
| This compound | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| Ibuprofen | 12[3] | 80[3] | 0.15[3] | ~760[4] |
| Diclofenac | 1.2[5] | 0.05[5] | 24[5] | >20 µg/mL (low inhibition)[6][7] |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (Rat)
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| This compound (50 mg/kg) | [To Be Determined] | [To Be Determined] |
| Ibuprofen (40 mg/kg) | ~50-60%[8][9] | ~40-50%[8] |
| Diclofenac (5 mg/kg) | ~56%[10] | ~45-55%[10][11] |
Key Inflammatory Signaling Pathway: Prostaglandin Synthesis
NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs on COX enzymes.
Detailed Experimental Protocols
In Vitro Assays
5.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the 50% inhibitory concentration (IC50) of the test compounds against both COX isoforms.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]
-
Enzyme Source: Ovine COX-1 and recombinant human or ovine COX-2.
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac) or vehicle (DMSO) to the inhibitor wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition will be calculated relative to the vehicle control. IC50 values will be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
5.1.2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay will assess the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to determine the nitrite concentration.
-
-
Data Analysis: The percentage inhibition of NO production will be calculated relative to the LPS-stimulated control. IC50 values will be determined. A cell viability assay (e.g., MTT) will be performed in parallel to rule out cytotoxicity.[14]
In Vivo Assay
5.2.1. Carrageenan-Induced Paw Edema in Rats
This is a standard model of acute inflammation to evaluate the in vivo anti-inflammatory activity of the compounds.[16][17]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Divide the animals into groups: vehicle control, positive controls (Ibuprofen, Diclofenac), and test compound (this compound) groups.
-
Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis: The percentage of edema inhibition will be calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This proposed guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound. The successful execution of these experiments will generate crucial data on its efficacy and mechanism of action relative to established NSAIDs. This information will be invaluable for making informed decisions regarding its potential as a novel anti-inflammatory agent and for guiding future drug development efforts.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. pedworld.ch [pedworld.ch]
- 4. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. njppp.com [njppp.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. academicjournals.org [academicjournals.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(Benzofuran-3-yl)acetic acid: A Comparative Guide to its Biological Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of the biological activity of 2-(Benzofuran-3-yl)acetic acid, with a focus on its potential anti-inflammatory and analgesic properties. Due to the limited availability of public data on the in vivo efficacy of this compound, this document serves as a template. It outlines the standard experimental protocols and data presentation formats necessary for a comprehensive comparison with established alternatives. Researchers with access to proprietary data for this compound can utilize the structured tables and methodologies provided herein to effectively summarize and present their findings.
Comparison with Alternative Compounds
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation. Therefore, for comparative analysis, established NSAIDs such as Indomethacin and Diclofenac are recommended as positive controls. These drugs have well-documented efficacy in the animal models detailed below. Furthermore, a vehicle control group is essential to establish a baseline response.
Data Presentation
The following tables are structured to facilitate a clear comparison of the anti-inflammatory and analgesic effects of this compound against standard reference compounds.
Table 1: Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | p.o. | 0 |
| This compound | [Insert Dose] | [Insert Route] | [Insert Data] |
| Indomethacin (Standard) | 10 | p.o. | [Insert Data from Literature/Internal Studies] |
| Diclofenac (Standard) | 10 | p.o. | [Insert Data from Literature/Internal Studies] |
Table 2: Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Writhes (Mean ± SEM) | Inhibition of Writhing (%) |
| Vehicle Control | - | i.p. | [Insert Data] | 0 |
| This compound | [Insert Dose] | [Insert Route] | [Insert Data] | [Insert Data] |
| Diclofenac (Standard) | 10 | i.p. | [Insert Data from Literature/Internal Studies] | [Insert Data from Literature/Internal Studies] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and standardization.
Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)
This widely used model assesses the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Indomethacin or Diclofenac (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebthysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The basal paw volume of the right hind paw of each rat is measured.
-
Animals are divided into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).
-
The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
This chemical-induced pain model is used to evaluate peripheral analgesic activity.
Materials:
-
Swiss albino mice (20-25g)
-
This compound
-
Diclofenac (positive control)
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., normal saline)
Procedure:
-
Animals are divided into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).
-
The test compound, positive control, or vehicle is administered (e.g., i.p.) 30 minutes before the induction of writhing.
-
0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-20 minutes.
-
The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group)) x 100].[1]
Mandatory Visualizations
Signaling Pathway of Inflammation and NSAID Action
The diagram below illustrates the cyclooxygenase (COX) pathway, a key signaling cascade in inflammation, and the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Mechanism of action of NSAIDs in the arachidonic acid cascade.
Experimental Workflow for In Vivo Anti-Inflammatory and Analgesic Screening
The following diagram outlines the typical workflow for evaluating the anti-inflammatory and analgesic potential of a test compound in animal models.
Caption: Workflow for in vivo anti-inflammatory and analgesic testing.
References
Comparative study of different synthetic routes for 2-(Benzofuran-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 2-(Benzofuran-3-yl)acetic acid, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the methodologies, present comparative quantitative data, and provide experimental protocols for the key synthetic pathways.
Introduction
This compound serves as a crucial building block for a variety of biologically active molecules. The efficiency of its synthesis is paramount for the timely and cost-effective development of new therapeutics. This document outlines and compares three principal synthetic strategies: the alkali-mediated rearrangement of 4-(halomethyl)coumarins, a three-component condensation reaction, and the hydrolysis of 2-(benzofuran-3-yl)acetyl esters. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its derivatives.
| Parameter | Route 1: Alkali-Mediated Rearrangement of 4-(Bromomethyl)coumarin | Route 2: Three-Component Condensation | Route 3: Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate |
| Starting Materials | Substituted Phenol, 4-Bromoethylacetoacetate | Polyalkoxyphenol, Arylglyoxal, Meldrum's Acid | Ethyl 2-(Benzofuran-3-yl)acetate |
| Key Intermediates | Substituted 4-(Bromomethyl)coumarin | Knoevenagel Adduct | None (Direct Hydrolysis) |
| Overall Yield | Good to Excellent (often >80% for rearrangement) | Good (typically 70-85% for substituted derivatives) | Near Quantitative (>95%) |
| Reaction Time | Rearrangement: 1-3 hours | 12-24 hours | 2-6 hours |
| Reaction Temperature | Reflux (typically around 100°C) | Room temperature to reflux | Room temperature to reflux |
| Key Reagents | Sodium Hydroxide | Acetic Acid, Hydrochloric Acid | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Aqueous solution | Acetonitrile, Acetic Acid | Water, Methanol/Ethanol |
| Purification | Often simple precipitation and filtration | Column chromatography may be required | Acidification and extraction |
Synthetic Route 1: Alkali-Mediated Rearrangement of 4-(Bromomethyl)coumarin
This efficient two-step method involves the initial synthesis of a 4-(bromomethyl)coumarin from a corresponding phenol, followed by an alkali-mediated rearrangement to yield the desired benzofuran-3-acetic acid. This route is often favored for its high yields in the rearrangement step and straightforward work-up procedures that can avoid chromatography.
Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)coumarin
-
To a stirred solution of a substituted phenol (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, add 4-bromoethylacetoacetate (12 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the 4-(bromomethyl)coumarin intermediate.
Step 2: Synthesis of this compound
-
Suspend the 4-(bromomethyl)coumarin (5 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.
Synthetic Route 2: Three-Component Condensation
This versatile one-pot synthesis allows for the creation of a wide array of substituted 2-(benzofuran-3-yl)acetic acids from readily available starting materials. The reaction proceeds through an initial condensation of a phenol, an arylglyoxal, and Meldrum's acid, followed by an acid-catalyzed cyclization.
Experimental Protocol
-
In a round-bottom flask, dissolve the polyalkoxyphenol (5 mmol), arylglyoxal (5 mmol), and Meldrum's acid (5.5 mmol) in acetonitrile (20 mL).
-
Stir the mixture at room temperature for 8-12 hours.
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add a mixture of acetic acid (15 mL) and concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound derivative.[1]
Synthetic Route 3: Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate
This method represents the final step in a multi-step synthesis where the corresponding ester is prepared first. The hydrolysis itself is typically a high-yielding and straightforward reaction. The overall efficiency of this route is dependent on the synthesis of the ester precursor.
Experimental Protocol
-
Dissolve ethyl 2-(benzofuran-3-yl)acetate (10 mmol) in a mixture of methanol or ethanol (50 mL) and water (25 mL).
-
Add sodium hydroxide or potassium hydroxide (30 mmol) to the solution.
-
Stir the mixture at room temperature or gently reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2 with cold 2M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. The alkali-mediated rearrangement of 4-(bromomethyl)coumarins offers a highly efficient and direct route with simple work-up procedures, making it attractive for large-scale production. The three-component condensation provides excellent versatility for generating a diverse library of substituted analogs in a single pot. Finally, the hydrolysis of the corresponding ester is a reliable final step in a longer synthetic sequence, offering near-quantitative conversion to the final acid. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Benchmarking the Cytotoxicity of 2-(Benzofuran-3-yl)acetic Acid Against Standard Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of 2-(Benzofuran-3-yl)acetic acid, a representative benzofuran derivative, against various standard cancer cell lines. The data presented is a synthesis of findings from studies on structurally related benzofuran compounds, offering a benchmark for its potential anticancer activity. This document is intended to support further research and development in the field of oncology.
Comparative Cytotoxicity Data
The cytotoxic effects of benzofuran derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | MCF-7 | Breast Adenocarcinoma | 1.875 | |
| C-6 | Nerve Cells | 1.980 | [1] | |
| Benzofuran Derivative 2 | A549 | Non-small-cell Lung Cancer | 1.48 | [2] |
| Benzofuran-Isatin Conjugate | SW-620 | Colorectal Adenocarcinoma | 6.5 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 9.8 | [3] | |
| Halogenated Benzofuran | K562 | Chronic Myelogenous Leukemia | 5 | |
| HL60 | Promyelocytic Leukemia | 0.1 | [4] | |
| Doxorubicin (Standard) | MCF-7 | Breast Adenocarcinoma | 4.17 - 8.87 | [2] |
| Cisplatin (Standard) | MCF-7 | Breast Adenocarcinoma | 2.184 | [1] |
| C-6 | Nerve Cells | 2.258 | [1] | |
| Paclitaxel (Standard) | MCF-7 | Breast Adenocarcinoma | Varies | [5][6] |
Note: The IC50 values for "Benzofuran Derivatives" are representative values from studies on various substituted benzofuran compounds and are intended to provide a general benchmark. The specific cytotoxicity of this compound needs to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds.
Cell Culture and Maintenance
Standard cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank. Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[9][10]
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.
-
Controls: Include a vehicle control (untreated cells), a positive control (cells treated with a lysis buffer to achieve maximum LDH release), and a background control (medium only).
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time, protected from light.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the controls.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes and pathways related to cytotoxicity benchmarking.
Caption: Workflow for in vitro cytotoxicity testing.
Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. About Cytotoxic Agents: Uses, How They Help, & Limitations [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Comparison of Benzofuran-2-yl vs. Benzofuran-3-yl Acetic Acid Derivatives' Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of benzofuran-2-yl and benzofuran-3-yl acetic acid derivatives. The information is supported by experimental data to delinate the therapeutic potential of these isomeric compounds.
The position of the acetic acid moiety on the benzofuran scaffold significantly influences the pharmacological profile of the resulting derivatives. This guide synthesizes available data on their anti-inflammatory, anticancer, and antimicrobial properties, offering a comparative analysis to inform future drug discovery and development efforts. While direct head-to-head studies with identical substitution patterns are limited, a comparative analysis of existing data provides valuable insights into the structure-activity relationships of these two classes of compounds.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the quantitative data for the bioactivity of various benzofuran-2-yl and benzofuran-3-yl acetic acid derivatives and related compounds.
Table 1: Anti-inflammatory Activity
| Compound Class | Derivative | Assay | Result | Reference |
| Benzofuran-2-yl | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6a) | Carrageenan-induced paw edema in rats | 61.55% inhibition at 2h | [1] |
| Benzofuran-2-yl | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6b) | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [1] |
| Benzofuran-2-yl | 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Inhibition of neutrophil respiratory burst (PMA-stimulated) | IC50: 4.15 ± 0.07 µM | [2] |
| Benzofuran-2-yl | 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Inhibition of neutrophil respiratory burst (PMA-stimulated) | IC50: 5.96 ± 0.37 µM | [2] |
| Benzofuran-3-yl | Heterocyclic/benzofuran hybrid (5d) | Nitric Oxide (NO) production in LPS-stimulated RAW-264.7 cells | IC50: 52.23 ± 0.97 µM | [3][4] |
| Benzofuran-yl (unspecified) | 7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid (5g) | Rat paw edema assay | 3 times more potent than phenylbutazone | [5] |
Table 2: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzofuran-2-yl | 1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g) | HCT-116 (Colon) | MTT | 0.87 | [6] |
| Benzofuran-2-yl | 1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g) | HeLa (Cervical) | MTT | 0.73 | [6] |
| Benzofuran-2-yl | 1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g) | A549 (Lung) | MTT | 0.57 | [6] |
| Benzofuran-3-yl | 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | MTT | 3.01 | [6] |
| Benzofuran-3-yl | 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | MTT | 5.20 | [6] |
| Benzofuran-3-yl | 3-Amidobenzofuran derivative (28g) | HT-29 (Colon) | MTT | 9.13 | [6] |
| Benzofuran-3-yl | Bromo derivative of 3-benzofurancarboxylic acid (1) | K562 (Leukemia) | MTT | 5 | [7] |
| Benzofuran-3-yl | Bromo derivative of 3-benzofurancarboxylic acid (1) | HL60 (Leukemia) | MTT | 0.1 | [7] |
Table 3: Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-2-yl | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6a) | B. subtilis, S. aureus, E. coli | 6.25 | [1] |
| Benzofuran-2-yl | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6b) | B. subtilis, S. aureus, E. coli | 6.25 | [1] |
| Benzofuran-2-yl | 2-(Benzofuran-2-carboxamido)acetic acid derivative (6f) | B. subtilis, S. aureus, E. coli | 6.25 | [1] |
| Benzofuran-3-yl | Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 (MIC80) | [8] |
| Benzofuran-3-yl | Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50-200 | |
| Benzofuran-3-yl | Halogenated 3-benzofurancarboxylic acid derivatives | C. albicans, C. parapsilosis | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening acute anti-inflammatory activity.[9][10][11]
-
Animal Preparation: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compounds, a positive control (e.g., phenylbutazone), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran derivatives are often attributed to their interaction with key signaling pathways.
Anti-inflammatory Signaling Pathway
Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3][4][16] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
References
- 1. jopcr.com [jopcr.com]
- 2. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. pdb.apec.org [pdb.apec.org]
- 16. researchgate.net [researchgate.net]
Comparative Guide to Target Engagement Validation for 2-(Benzofuran-3-yl)acetic Acid Derivatives Targeting GPR40/FFAR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(Benzofuran-3-yl)acetic acid derivatives, specifically focusing on the G protein-coupled receptor 40 (GPR40/FFAR1) agonist, Fasiglifam (TAK-875), against other alternative GPR40 agonists. The document includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][4] The glucose-dependent nature of this action minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[2] The this compound scaffold is a key feature of several potent GPR40 agonists, including Fasiglifam (TAK-875).[5][6] Validating the engagement of these compounds with GPR40 in a cellular context is critical for confirming their mechanism of action and guiding drug development efforts.
This guide focuses on established methods for validating target engagement, including assays that measure downstream signaling and direct biophysical interactions.
Data Presentation: Comparative Performance of GPR40 Agonists
The following table summarizes the in vitro potency of Fasiglifam (TAK-875), a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, in comparison to other GPR40 agonists. Potency is evaluated based on the activation of different signaling pathways (Gq and Gs) and downstream second messengers (cAMP). The data highlights the biased agonism exhibited by different chemical scaffolds.
| Compound | Scaffold | Target | Assay Type | Endpoint | EC50 (nM) | Signaling Pathway | Reference |
| Fasiglifam (TAK-875) | Dihydrobenzofuran acetic acid | GPR40 | IP Production | Inositol Monophosphate | 72 | Gq | [7] |
| Fasiglifam (TAK-875) | Dihydrobenzofuran acetic acid | GPR40 | cAMP Accumulation | cAMP | >10,000 | Gs (inactive) | [8] |
| AM-1638 | Phenyl-propanoic acid derivative | GPR40 | cAMP Accumulation | cAMP | 110 | Gs (active) | [8] |
| AM-5262 | Phenyl-propanoic acid derivative | GPR40 | cAMP Accumulation | cAMP | 500 | Gs (active) | [8] |
| Linoleic Acid (Endogenous Ligand) | Free Fatty Acid | GPR40 | cAMP Accumulation | cAMP | >10,000 | Gs (inactive) | [8] |
| SCO-267 | Phenyl-propanoic acid derivative | GPR40 | Ca2+ Mobilization | Intracellular Calcium | Potent (specific value not stated) | Gq | [9] |
| LY2881835 | Spiropiperidine acid derivative | GPR40 | β-arrestin Recruitment | β-arrestin interaction | Potent (specific value not stated) | β-arrestin | [10] |
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and validation of target engagement studies.
Intracellular Calcium Mobilization Assay
This assay is a primary functional readout for GPR40 activation via the Gq pathway.
Objective: To measure the dose-dependent increase in intracellular calcium concentration ([Ca2+]i) in response to GPR40 agonists.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM or F-12K with 10% FBS).
-
Assay plates (96- or 384-well, black-walled, clear-bottom).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).[11]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Test compounds (e.g., TAK-875) and reference agonists.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[12]
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the assay plates at an optimized density and incubate overnight to allow for attachment.[12]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate the plate in the dark at 37°C for 60-120 minutes.[13][14]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Fluorescence Reading: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.[12]
-
Compound Addition: The instrument automatically adds the test compounds to the wells.
-
Kinetic Measurement: Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.[12]
-
Data Analysis: The change in fluorescence is proportional to the increase in [Ca2+]i. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to directly confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[15][16]
Objective: To demonstrate that a compound binds to GPR40 in intact cells by inducing a thermal stabilization shift.
Materials:
-
Cell line endogenously or exogenously expressing GPR40.
-
Cell culture medium and reagents.
-
Test compound (e.g., TAK-875) and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler for heating cell suspensions in PCR tubes or plates.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to GPR40 and a corresponding secondary antibody.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration and incubate for 1-3 hours at 37°C.[17]
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction.
-
Quantification: Quantify the amount of soluble GPR40 at each temperature using Western blotting.
-
Data Analysis: Plot the band intensity of soluble GPR40 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.[15] An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine an EC50 for thermal stabilization.[18]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to quantitatively measure the binding kinetics and affinity of a small molecule to its protein target in real-time.[20]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between a GPR40 agonist and the purified GPR40 protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, detergent-solubilized GPR40 protein.[21]
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer appropriate for membrane proteins (e.g., HEPES buffer with salt, DMSO, and a mild detergent like DDM).[21]
-
Test compound (analyte) at various concentrations.
Procedure:
-
GPCR Immobilization: Immobilize the purified GPR40 (ligand) onto the sensor chip surface using standard amine coupling chemistry or a capture-based method (e.g., via an antibody).[21][22]
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Association/Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time. An increase in RU corresponds to analyte binding (association phase), and a decrease upon switching back to running buffer corresponds to dissociation (dissociation phase).
-
Surface Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka and kd) and the affinity constant (KD = kd/ka).
Visualizations
GPR40 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by GPR40 activation. Agonists like Fasiglifam (TAK-875) primarily activate the Gαq pathway, while other agonists may also engage the Gαs pathway.
Caption: GPR40 signaling cascade upon agonist binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps in performing a CETSA experiment to validate target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. physoc.org [physoc.org]
- 5. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bu.edu [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. annualreviews.org [annualreviews.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 22. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Benzofuran-3-yl)acetic Acid: Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Benzofuran-3-yl)acetic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic protocols for this compound, with a focus on their reproducibility and robustness, supported by available experimental data.
Comparison of Synthetic Protocols
Two primary methods for the synthesis of this compound are prominently discussed in the literature: the base-catalyzed rearrangement of 4-bromomethylcoumarins and a three-component condensation reaction. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance to reaction conditions.
| Parameter | Method 1: Base-Catalyzed Rearrangement of 4-Bromomethylcoumarin | Method 2: Three-Component Condensation |
| Starting Materials | Substituted 4-bromomethylcoumarins, Aqueous Sodium Hydroxide | Polyalkoxyphenols, Arylglyoxals, Meldrum's acid |
| Reported Yield | Good to near quantitative yields have been reported for various derivatives.[1][2] | Yields for derivatives are reported, for instance, 74% for a specific furo[2,3-f]chromen-3-yl)acetic acid derivative.[3] |
| Reaction Conditions | Typically involves refluxing with aqueous sodium hydroxide.[1] | A one-pot, two-stage telescoped process involving initial condensation in acetonitrile followed by acid-catalyzed cyclization.[3] |
| Work-up/Purification | Often described as having an easy work-up and not requiring chromatographic purification.[1] | Mentioned as having a simple work-up procedure.[3] |
| Robustness & Reproducibility | The high yields reported suggest good reproducibility, though sensitivity to substrate electronics can be a factor. The simple procedure lends itself to robustness. | The multicomponent nature might require careful optimization of conditions to ensure reproducibility. However, the one-pot nature can be an advantage. |
| Advantages | Good yields, easy workup, no need for chromatography in some cases.[1] | Atom economy, use of readily available starting materials, simple work-up.[3] |
| Limitations | Requires the pre-synthesis of the 4-bromomethylcoumarin starting material. | May require optimization for specific substrates to achieve high yields. |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Method 1: Base-Catalyzed Rearrangement of 4-Bromomethylcoumarin
This method relies on the rearrangement of a 4-bromomethylcoumarin precursor in the presence of a base.
Synthesis of this compound from 4-Bromomethylcoumarin:
A mixture of the desired substituted 4-bromomethylcoumarin and an aqueous solution of sodium hydroxide is refluxed.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound. The product can then be collected by filtration, washed with water, and dried. In many cases, this method yields a product of sufficient purity without the need for column chromatography.[1]
Method 2: Three-Component Condensation
This approach offers a convergent synthesis from readily available starting materials.
Synthesis of Substituted 2-(Benzofuran-3-yl)acetic Acids:
This one-pot telescoped process involves two main stages.[3] First, a polyalkoxyphenol, an arylglyoxal, and Meldrum's acid are condensed in acetonitrile. Following the initial condensation, the reaction mixture is treated with an acid, such as a mixture of hydrochloric and acetic acids, and heated to induce cyclization and formation of the final benzofuran-3-ylacetic acid product.[3] The work-up typically involves removal of the solvent and purification of the residue, which may include recrystallization or chromatography depending on the purity of the crude product.[3]
Final Step: Alkaline Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate
In some synthetic strategies, the corresponding ethyl ester is first synthesized and then hydrolyzed to the final carboxylic acid.
Hydrolysis Protocol:
Ethyl 2-(benzofuran-3-yl)acetate is dissolved in a mixture of ethanol or methanol and an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide. The mixture is then refluxed for several hours. After cooling, the reaction mixture is diluted with water and washed with an organic solvent like dichloromethane to remove any unreacted ester. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a low pH, which precipitates the this compound. The solid product is collected by filtration, washed with water, and dried.[4]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a general workflow diagram is provided below.
Caption: A generalized workflow comparing the two main synthetic routes to this compound.
Conclusion
Both the base-catalyzed rearrangement of 4-bromomethylcoumarins and the three-component condensation reaction present viable pathways for the synthesis of this compound. The choice between these methods will likely be dictated by the specific needs of the research, including the availability of starting materials, desired scale, and the importance of factors like atom economy and procedural simplicity. The rearrangement method appears to be robust and high-yielding for specific substrates, with a straightforward work-up. The multicomponent reaction offers a convergent and atom-economical approach, though it may require more optimization for different starting materials. Further side-by-side comparative studies under standardized conditions would be beneficial to definitively assess the reproducibility and robustness of each protocol for a wider range of substrates.
References
Safety Operating Guide
Proper Disposal of 2-(Benzofuran-3-yl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Benzofuran-3-yl)acetic acid is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Safety and Hazard Information
This compound presents several hazards that must be understood before handling and disposal.[1][2] The following table summarizes key safety information.
| Hazard Category | GHS Hazard Statement | Pictogram |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation[1] | GHS07 |
| Skin Irritation | H315: Causes skin irritation[2] | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation[3][4] | GHS07 |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-contaminated this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a separate, sealed plastic bag or a labeled container designated for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene jerrican).
-
The container must be compatible with the solvent used.
-
Do not mix with incompatible waste streams.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents present in the waste container.
-
The approximate concentration or quantity of the chemical.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
3. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.[2]
-
Keep containers tightly closed to prevent leaks or spills.[3][4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][5] The final disposal method will likely be incineration at an approved waste disposal plant.[1][3][4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-(Benzofuran-3-yl)acetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 2-(Benzofuran-3-yl)acetic acid, a compound frequently used in laboratory settings. Adherence to these guidelines is essential to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is critical to always wear the appropriate PPE to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes long-sleeved clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety. The following step-by-step procedure should be followed.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[3][4] Using a chemical fume hood is highly recommended.
-
Locate the nearest safety shower and eye wash station before beginning work.
-
Remove all sources of ignition from the handling area, as the compound may be flammable.[1][2] Use spark-proof tools and explosion-proof equipment.[1][2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.
3. Chemical Handling:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][4]
-
When not in use, keep the container tightly closed.[1][3][4]
4. Storage:
-
Keep the container tightly closed to prevent exposure to air and light, as the substance can be air and light-sensitive.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
For long-term storage, some sources recommend storing in a freezer at under -20°C.[6][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3][4][5] Do not empty into drains or surface water.[1]
-
Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
